Product packaging for 3',4',7-Tri(hydroxyethyl)quercetin(Cat. No.:CAS No. 23077-88-5)

3',4',7-Tri(hydroxyethyl)quercetin

Cat. No.: B3060998
CAS No.: 23077-88-5
M. Wt: 438.4 g/mol
InChI Key: PZUMWZYYGVUFKC-UHFFFAOYSA-N
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Description

3',4',7-Tri(hydroxyethyl)quercetin is a synthetically modified derivative of the ubiquitous flavonoid quercetin, engineered to enhance its physicochemical properties for research applications. The parent compound, quercetin, is a flavonol recognized for its potent antioxidant activity and diverse pharmacological potential, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects in preclinical studies . A significant challenge in utilizing native quercetin is its inherently low aqueous solubility and poor oral bioavailability, which limits its therapeutic application . The strategic hydroxyethylation at the 3', 4', and 7 positions is designed to address this limitation by increasing hydrophilicity, thereby improving solubility and potentially enhancing cellular uptake and metabolic stability compared to the parent molecule. Researchers can leverage this derivative to investigate the structure-activity relationships of flavonoid compounds and explore whether improved solubility translates to enhanced efficacy in models of oxidative stress, inflammation, and proliferative diseases. This compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O10 B3060998 3',4',7-Tri(hydroxyethyl)quercetin CAS No. 23077-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMWZYYGVUFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945754
Record name 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23077-88-5
Record name 3',4',7-Tri(hydroxyethyl)quercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

regioselective synthesis of 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Regioselective Synthesis of 3',4',7-Tri(hydroxyethyl)quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid, is renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[4] To address these limitations, synthetic modifications of the quercetin scaffold are actively explored. The introduction of hydroxyethyl groups, in particular, is a promising strategy to enhance hydrophilicity and potentially modulate biological activity. This technical guide provides a comprehensive overview of a proposed regioselective synthesis for this compound, a derivative with potential for improved pharmaceutical properties.

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient multi-step synthetic route can be designed by leveraging established principles of protecting group chemistry and regioselective alkylation of flavonoids. This guide outlines a detailed experimental protocol, presents key data in a structured format, and provides visual diagrams of the synthetic workflow and relevant biological pathways.

Proposed Regioselective Synthetic Route

The proposed synthesis of this compound from quercetin involves a three-stage process:

  • Selective Protection of Hydroxyl Groups: To achieve the desired regioselectivity, the more reactive hydroxyl groups at the 3 and 5 positions of the quercetin molecule must be protected. The 5-OH is less reactive due to hydrogen bonding with the adjacent carbonyl group, but protection is still advisable.[5]

  • Regioselective Hydroxyethylation: With the 3- and 5-OH groups masked, the remaining hydroxyl groups at the 3', 4', and 7 positions can be selectively hydroxyethylated. The 7-OH is the most acidic and thus the most reactive of the remaining hydroxyls.

  • Deprotection: The final step involves the removal of the protecting groups to yield the target molecule.

The following sections provide detailed protocols for each of these stages.

Experimental Protocols

Stage 1: Selective Protection of Quercetin

This stage aims to protect the 3- and 5-hydroxyl groups of quercetin. A plausible approach involves the use of a suitable protecting group that is stable under the subsequent hydroxyethylation conditions and can be removed without affecting the newly formed ether linkages. For this proposed synthesis, we will use benzyl groups, which can be readily introduced and later removed via catalytic hydrogenation.[6]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3) (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Introduction of Protecting Group: Add benzyl bromide (2.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain 3,5-di-O-benzylquercetin.

Stage 2: Regioselective Hydroxyethylation

With the 3- and 5-OH groups protected, the next step is the hydroxyethylation of the 3', 4', and 7 positions via a Williamson ether synthesis.

Protocol:

  • Dissolution: Dissolve the 3,5-di-O-benzylquercetin (1 equivalent) from Stage 1 in anhydrous DMF.

  • Addition of Base: Add anhydrous K2CO3 (3.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Hydroxyethylating Agent: Add 2-bromoethanol (3.3 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture and pour it into ice-cold water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product by column chromatography to yield 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin.

Stage 3: Deprotection

The final step is the removal of the benzyl protecting groups to give the target molecule.

Protocol:

  • Dissolution: Dissolve the protected and hydroxyethylated quercetin derivative (1 equivalent) from Stage 2 in a mixture of methanol and ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to obtain the final product, this compound.

Data Presentation

The following tables summarize the key parameters for the proposed synthesis.

Table 1: Reagents and Solvents

StepReagent/SolventPurpose
Stage 1 QuercetinStarting Material
N,N-Dimethylformamide (DMF)Solvent
Potassium Carbonate (K2CO3)Base
Benzyl BromideProtecting Agent
Stage 2 3,5-di-O-benzylquercetinStarting Material
N,N-Dimethylformamide (DMF)Solvent
Potassium Carbonate (K2CO3)Base
2-BromoethanolHydroxyethylating Agent
Stage 3 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetinStarting Material
Methanol/Ethyl AcetateSolvent
10% Palladium on Carbon (Pd/C)Catalyst
Hydrogen (H2)Reducing Agent

Table 2: Reaction Conditions

StepTemperature (°C)Time (h)Atmosphere
Stage 1 8012Inert
Stage 2 9024Inert
Stage 3 Room Temperature12Hydrogen

Mandatory Visualization

Synthetic_Workflow Quercetin Quercetin Protected_Quercetin 3,5-di-O-benzylquercetin Quercetin->Protected_Quercetin Stage 1: Protection (Benzyl Bromide, K2CO3, DMF) Hydroxyethylated_Protected_Quercetin 3,5-di-O-benzyl-3',4',7-tri(hydroxyethyl)quercetin Protected_Quercetin->Hydroxyethylated_Protected_Quercetin Stage 2: Hydroxyethylation (2-Bromoethanol, K2CO3, DMF) Final_Product This compound Hydroxyethylated_Protected_Quercetin->Final_Product Stage 3: Deprotection (H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathways

Quercetin and its derivatives are known to modulate numerous signaling pathways, which underlies their diverse biological effects. The introduction of hydroxyethyl groups may alter the potency and specificity of these interactions. One of the key pathways influenced by quercetin is the cellular antioxidant defense system.

Quercetin can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of endogenous antioxidant enzymes. This is partly mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant and detoxifying enzymes.

Signaling_Pathway cluster_cell Cell ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin This compound Quercetin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Antioxidant_Genes->Antioxidant_Enzymes leads to Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2-mediated antioxidant signaling pathway potentially modulated by quercetin derivatives.

Conclusion

This technical guide outlines a feasible . The proposed multi-step approach, involving protection, regioselective hydroxyethylation, and deprotection, is grounded in well-established organic synthesis methodologies for flavonoids. The successful synthesis of this derivative could provide a valuable tool for researchers in pharmacology and drug development, offering a more water-soluble and potentially more bioavailable form of quercetin for further investigation of its therapeutic effects and underlying mechanisms of action. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final compound.

References

Physicochemical Characterization of 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxerutin or Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin.[1][2] It is widely recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical characteristics of Troxerutin, detailing its chemical properties, and the experimental methodologies used for its analysis. The guide also elucidates the key signaling pathways influenced by Troxerutin, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

Troxerutin is a yellow powder that is freely soluble in water.[1][6][7][8] This high water solubility contributes to its significant absorption in the gastrointestinal system and low tissue toxicity.[1][3]

General and Calculated Properties

A summary of the general and computationally predicted physicochemical properties of Troxerutin is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueReference
Molecular Formula C₃₃H₄₂O₁₉[9][10][11]
Molecular Weight 742.68 g/mol [8][11]
IUPAC Name 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[9]
Synonyms Troxerutin, Vitamin P4, 3',4',7-Tris(hydroxyethyl)rutin, Venoruton P4[9]
Appearance Yellowish-green, crystalline, hygroscopic powder[7]
pKa (Strongest Acidic) 7.14[12]
pKa (Strongest Basic) -2.8[12]
logP -2.5[12]
Hydrogen Bond Donors 10[6][12]
Hydrogen Bond Acceptors 19[6][12]
Rotatable Bond Count 15[6][12]
Experimental Physicochemical Data

The experimentally determined physicochemical properties of Troxerutin are summarized in Table 2. These values provide a more accurate representation of the compound's physical characteristics.

PropertyValueReference
Melting Point 181 °C[6][9]
Solubility Freely soluble in water, slightly soluble in ethanol (96%), and practically insoluble in methylene chloride.[6][7][8]
UV Absorbance Maximum absorbance at 348 nm in 0.1M acetic acid.[13][14]

Analytical Methodologies

The quantification and characterization of Troxerutin in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, are essential for quality control and pharmacokinetic studies. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of Troxerutin.

This protocol is based on a method for the estimation of Troxerutin in bulk and tablet dosage forms.[13][14]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A fused-core column such as Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm particle size) can provide efficient separation.[15]

  • Mobile Phase: A mixture of 20 mM Phosphate buffer (pH 8), Acetonitrile, and Methanol in the ratio of 60:25:15 (v/v/v).[13][14]

  • Flow Rate: 1.0 mL/min.[13][14]

  • Detection Wavelength: 254 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Standard Preparation: A stock solution of Troxerutin (1000 µg/mL) is prepared by dissolving 25 mg of Troxerutin in methanol and making up the volume to 25 mL. Working standards (5-25 µg/mL) are prepared by diluting the stock solution with the mobile phase.[13]

  • Sample Preparation (Tablets): An amount of powdered tablet equivalent to 25 mg of Troxerutin is dissolved in methanol, sonicated, centrifuged, and filtered. The filtrate is then diluted to a suitable concentration with the mobile phase.[13]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of Troxerutin in the sample is determined from the calibration curve.[13]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Troxerutin Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Tablet Tablet Formulation Dissolve_Tablet Dissolve in Methanol Tablet->Dissolve_Tablet Dilute_Standard Dilute with Mobile Phase Dissolve_Standard->Dilute_Standard Extract_Tablet Sonicate, Centrifuge, Filter Dissolve_Tablet->Extract_Tablet Inject Inject into HPLC Dilute_Standard->Inject Dilute_Tablet Dilute with Mobile Phase Extract_Tablet->Dilute_Tablet Dilute_Tablet->Inject Column RP-Amide Column Inject->Column Detection UV Detector (254 nm) Column->Detection Mobile_Phase Phosphate Buffer: Acetonitrile:Methanol Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Troxerutin Calibration_Curve->Quantification

Figure 1: Experimental workflow for HPLC analysis of Troxerutin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of Troxerutin in biological matrices like human plasma.

This protocol is based on a method developed for the quantification of Troxerutin in human plasma.[16]

  • Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source.[16][17]

  • Column: Phenomenex Synergi Fusion RP column.[16]

  • Mobile Phase: Isocratic elution with Acetonitrile and water (20:80 v/v) containing 0.1% formic acid.[16]

  • Internal Standard (IS): Rutin.[16]

  • Sample Preparation: Protein precipitation with perchloric acid.[16]

  • Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Troxerutin and the internal standard are monitored for quantification.

  • Linearity: The assay has been shown to be linear over a concentration range of 31.25-4000 pg/mL.[16]

Biological Activities and Signaling Pathways

Troxerutin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4] These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Effects

Troxerutin is a potent antioxidant that scavenges harmful free radicals, thereby reducing oxidative stress.[4][5] This protective mechanism is crucial for maintaining the integrity of vascular endothelial cells.[4][5]

  • Mechanism of Action: Troxerutin's antioxidant activity is mediated through the inhibition of NADPH oxidase 2 (NOX2) and the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This leads to a reduction in reactive oxygen species (ROS) production and an enhancement of the cellular antioxidant capacity.[3]

Antioxidant_Pathway Troxerutin Troxerutin NOX2 NOX2 Troxerutin->NOX2 Inhibits Nrf2 Nrf2 Troxerutin->Nrf2 Stimulates ROS ROS Production NOX2->ROS Antioxidant_Capacity Antioxidant Capacity Nrf2->Antioxidant_Capacity

Figure 2: Antioxidant signaling pathway of Troxerutin.
Anti-inflammatory Effects

Troxerutin modulates the body's inflammatory response by inhibiting the production of pro-inflammatory mediators.[4]

  • Mechanism of Action: Troxerutin suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] This is achieved through the inhibition of the NLRP3 inflammasome, C-X-C chemokine receptor type 4 (CXCR4), and thioredoxin-interacting protein (TXNIP).[3] It also downregulates the production of inflammatory cytokines such as TNF-α and IL-1β.[3] Furthermore, Troxerutin can activate the PI3K/Akt signaling pathway, which plays a role in its anti-inflammatory and protective effects.[3][18]

Anti_inflammatory_Pathway Troxerutin Troxerutin NLRP3 NLRP3 Inflammasome Troxerutin->NLRP3 Inhibits CXCR4 CXCR4 Troxerutin->CXCR4 Inhibits TXNIP TXNIP Troxerutin->TXNIP Inhibits PI3K_Akt PI3K/Akt Pathway Troxerutin->PI3K_Akt Activates NF_kB NF-κB NLRP3->NF_kB CXCR4->NF_kB TXNIP->NF_kB COX2_iNOS COX-2 & iNOS NF_kB->COX2_iNOS Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Inflammatory_Cytokines

Figure 3: Anti-inflammatory signaling pathways of Troxerutin.

Conclusion

This compound (Troxerutin) is a multifaceted flavonoid with well-defined physicochemical properties and significant therapeutic potential. Its high water solubility and favorable safety profile make it a promising candidate for various pharmaceutical applications. The analytical methods detailed in this guide provide robust frameworks for its quantification and quality control. Furthermore, the elucidation of its mechanisms of action through key signaling pathways offers a solid foundation for future research and the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of Troxerutin.

References

3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide on the Rutin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3',4',7-Tri(hydroxyethyl)quercetin, a significant semi-synthetic derivative of the natural flavonoid, rutin. Often known commercially as a primary component of Troxerutin (also referred to as Vitamin P4), this compound has garnered substantial interest for its potent pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2] This document details its synthesis from rutin, physicochemical properties, mechanisms of action through various signaling pathways, and a summary of relevant experimental data and protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and Synthesis

This compound is a flavonoid derived from the hydroxyethylation of rutin, a naturally occurring flavonol glycoside found in numerous plants, including tea, apples, and onions.[1][3] The synthesis process involves the chemical modification of rutin's hydroxyl groups with hydroxyethyl groups. This modification significantly enhances the water solubility of the parent compound, which is a crucial factor for its improved absorption and bioavailability in biological systems.[1]

Troxerutin is technically a mixture of O-hydroxyethyl derivatives of rutin, with 3',4',7-Tri-O-(β-hydroxyethyl)rutin being a principal and highly potent component.[4][5] The aglycone form, this compound, is a key degradation product and metabolite.[4][6]

G Rutin Rutin (Quercetin-3-O-rutinoside) Hydroxyethylation Hydroxyethylation (e.g., with ethylene oxide) Rutin->Hydroxyethylation Troxerutin Troxerutin (Mixture of hydroxyethylrutosides) Hydroxyethylation->Troxerutin Tri_Rutin 3',4',7-Tri-O-(β-hydroxyethyl)rutin (Principal Component) Troxerutin->Tri_Rutin Contains Hydrolysis Acid Hydrolysis (Degradation/Metabolism) Tri_Rutin->Hydrolysis Tri_Quercetin This compound Hydrolysis->Tri_Quercetin

Figure 1. Derivatization of Rutin to this compound.

Physicochemical Properties and Stability

The hydroxyethylation of rutin significantly alters its physicochemical properties, most notably its solubility. This enhancement is a key factor in its therapeutic utility.

PropertyDescriptionReference
Common Name Troxerutin (as a mixture); Vitamin P4[1][7]
Chemical Nature Semi-synthetic bioflavonoid; tri-hydroxyethylated derivative of rutin.[7][8]
Solubility High water solubility, allowing for significant absorption by the gastrointestinal system.[1]
Chemical Stability Subject to hydrolytic degradation under acidic conditions, yielding 3',4',7-Tri-O-(β-hydroxyethyl)quercetin as a primary degradation product (stability indicator).[4][6]

Mechanism of Action and Biological Activities

This compound, primarily through its actions as Troxerutin, exerts a wide range of biological effects. These are largely attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The core antioxidant mechanism involves the direct scavenging of harmful free radicals and reactive oxygen species (ROS).[2][9] This action protects cellular components, such as DNA and proteins, from oxidative damage, which is a key factor in cellular aging and the pathogenesis of numerous chronic diseases.[9] By neutralizing these radicals, it helps maintain the integrity of vascular endothelial cells.[2][9]

Anti-inflammatory Effects

The compound modulates the body's inflammatory response by inhibiting the production and activity of pro-inflammatory mediators.[9] It has been shown to downregulate the expression of adhesion molecules on endothelial cells, which reduces the recruitment of inflammatory cells to sites of tissue damage.[2] This is achieved through the modulation of key signaling pathways like NF-κB.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_compound Mechanism of Action cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Troxerutin This compound (Troxerutin) Troxerutin->IKK Inhibits Troxerutin->NFkB_nucleus Inhibits Translocation Inflammation Inflammation Genes->Inflammation

Figure 2. Inhibition of the NF-κB Inflammatory Pathway.

Modulation of Cellular Signaling Pathways

Research has elucidated several key signaling pathways modulated by this compound:

  • Nrf2 Pathway: It can increase the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and enzymes.[8]

  • PI3K/Akt Pathway: It has been shown to upregulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway, which is crucial for cell survival and protection against apoptosis.[7][8]

  • Apoptosis Regulation: The compound can decrease the expression of pro-apoptotic proteins (e.g., Bax, caspases) and increase the levels of anti-apoptotic proteins like BCL-2.[8]

G Troxerutin This compound (Troxerutin) PI3K PI3K Troxerutin->PI3K Activates Nrf2 Nrf2 Troxerutin->Nrf2 Activates NFkB NF-κB Troxerutin->NFkB Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Figure 3. Overview of Key Modulated Signaling Pathways.

Experimental Data and Protocols

While specific quantitative data for the isolated this compound is limited in publicly available literature, extensive research on Troxerutin provides valuable insights into its biological efficacy.

Quantitative Biological Activity Data (Troxerutin)
Assay / Model SystemFindingEffect ObservedReference
Anti-inflammatory Activity Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.Increased conversion of rutin to its aglycone (quercetin) via hydrolysis enhances the inhibition of NO production.[3]
Antiadipogenic Activity 3T3-L1 adipocytes.Hydrolyzed rutin (containing quercetin) showed greater inhibition of lipid accumulation than rutin itself.[3]
Hepatoprotective Effect HepG2 liver cells.Conversion of rutin to quercetin is expected to be more effective in protecting against oxidative stress.[3]
Neuroprotection D-galactose-induced cognitive impairment in mice.Attenuates cognitive impairment and oxidative stress by decreasing advanced glycation end products and ROS.[7]
Renal Protection 2,2'-4,4'-tetrabromodiphenyl ether (BDE-47)-induced inflammatory damage in the kidney.Significantly decreases ROS levels and reduces the activities of inflammatory factors like cyclooxygenase-2.[1]
Experimental Protocols

Below are generalized protocols based on methodologies commonly used to evaluate the effects of flavonoids like Troxerutin.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Troxerutin). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

G start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data & Calculate % Inhibition measure->analyze end End analyze->end

Figure 4. Workflow for In Vitro Anti-inflammatory Assay.

  • Sample Preparation: Troxerutin is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal).

  • Chromatographic System: A stability-indicating LC-UV method is employed. An example system uses a C18 column (e.g., Phenomenex Kinetex EVO C18, 150 × 3 mm, 5 μm).[4]

  • Mobile Phase: A gradient elution is performed using a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 10 mM ammonium bicarbonate, pH 9.2).[4]

  • Detection: The eluent is monitored by a UV detector at a specified wavelength.

  • Quantification: The primary component (e.g., 3',4',7-Tri-O-(β-hydroxyethyl)rutin) and its key degradation product (D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin) are quantified against reference standards.[4]

  • Validation: The method is validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[4]

Therapeutic Potential and Applications

The favorable biological activities of this compound (as Troxerutin) have led to its use and investigation in various therapeutic areas:

  • Vascular Disorders: It is commonly used to treat chronic venous insufficiency, varicose veins, and other capillary disorders due to its vasoprotective and anti-inflammatory effects.[2][4]

  • Neurodegenerative Diseases: Its ability to cross the blood-brain barrier and exert neuroprotective effects makes it a candidate for investigating treatments for conditions like Alzheimer's disease and stroke.[2][8]

  • Diabetes and Metabolic Disorders: It has shown potential in managing diabetic complications, such as retinopathy, by improving microcirculation and reducing oxidative stress.[2]

  • Oncology: The compound has been studied for its anti-tumor properties, with research indicating it may protect against certain types of carcinogenesis.[4][6]

Conclusion and Future Perspectives

This compound, as a key constituent of Troxerutin, is a pharmacologically significant derivative of the natural flavonoid rutin. Its enhanced water solubility and potent antioxidant and anti-inflammatory activities underscore its therapeutic value. The compound's multifaceted mechanism of action, involving the modulation of critical signaling pathways like NF-κB, Nrf2, and PI3K/Akt, provides a strong basis for its application in a range of diseases characterized by oxidative stress and inflammation.

Future research should focus on isolating and evaluating the specific biological activities of pure this compound to distinguish its effects from other components in the Troxerutin mixture. Further clinical trials are warranted to fully elucidate its efficacy and safety profile for expanded therapeutic applications, particularly in the realms of neuroprotection and metabolic disease. The development of novel drug delivery systems could further enhance its bioavailability and targeted action, unlocking its full therapeutic potential.

References

An In-Depth Technical Guide to 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

CAS Number: 23077-88-5[1]

IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)-4H-1-benzopyran-4-one[1]

This compound, 3',4',7-Tri(hydroxyethyl)quercetin, is a hydroxyethylated derivative of the naturally occurring flavonoid, quercetin. It is recognized as a degradation product of Troxerutin, a mixture of hydroxyethylrutosides used in the management of venous disorders. The introduction of hydroxyethyl groups enhances the water solubility of the parent quercetin molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H22O10[1]
Molecular Weight434.39 g/mol Calculated
AppearanceNot specified in literature; likely a crystalline solidInferred
SolubilityHigher than quercetin in aqueous solutionsInferred from structure

Biological Activities and Therapeutic Potential (Inferred)

Direct experimental data on the biological activities of this compound is limited. However, as a significant degradation product of Troxerutin, its biological effects are likely to contribute to the overall pharmacological profile of the parent drug mixture. Troxerutin is known for its potent antioxidant, anti-inflammatory, and vasoprotective effects.[2][3][4][5]

Table 2: Summary of Known Biological Activities of Troxerutin (Parent Compound Mixture)

Biological ActivityMechanism of ActionPotential Therapeutic Application
Antioxidant Scavenges free radicals, inhibits reactive oxygen species (ROS) production.[2][6]Attenuation of oxidative stress in vascular and neurodegenerative diseases.[2][7]
Anti-inflammatory Modulates pro-inflammatory cytokine production, downregulates adhesion molecules (ICAM-1, VCAM-1).[2]Management of chronic venous insufficiency, inflammatory arthritis.[8]
Vasoprotective Strengthens capillaries, improves microcirculation, reduces capillary fragility and permeability.[2][5]Treatment of varicose veins, diabetic retinopathy, and hemorrhoids.[2][4]
Neuroprotective Crosses the blood-brain barrier, reduces neuroinflammation and oxidative stress in the central nervous system.[2]Potential therapeutic for stroke and neurodegenerative disorders.[2]
Lipid Metabolism Enhances the clearance of LDL cholesterol and triglycerides.[2]Management of hyperlipidemia and metabolic syndrome.[2]

It is hypothesized that this compound contributes to these effects, particularly those related to antioxidant and anti-inflammatory actions, due to the preservation of the core flavonoid structure responsible for these activities.

Experimental Protocols

A validated stability-indicating analytical method for the quantification of this compound has been developed, which is crucial for quality control and pharmacokinetic studies of Troxerutin.

Synthesis of this compound

While detailed synthesis protocols are proprietary, the compound has been synthesized for use as a reference standard in analytical studies. The general approach involves the selective hydroxyethylation of quercetin.

Quantification by Liquid Chromatography-Ultraviolet Detection (LC-UV)

A stability-indicating LC-UV method has been established for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of Troxerutin) and its degradation product, this compound.

Table 3: LC-UV Method Parameters for Quantification

ParameterCondition
Column Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm)
Mobile Phase Gradient elution with acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2)
Detection UV spectrophotometry (wavelength not specified in abstract)
Linearity Range 5.1-35 μg mL-1
Precision (RSDs) ≤ 2% for both intraday and interday
Average Recovery 97.9%

This method has been successfully applied to stability studies of both the drug substance and finished drug products.[9]

Signaling Pathways (Hypothesized)

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of its parent compound, quercetin, and the broader activities of Troxerutin, several pathways can be proposed as likely targets.

Antioxidant Response Pathway

Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. It is plausible that this compound also modulates this pathway.

Nrf2_Pathway 3_4_7_THQ This compound Nrf2 Nrf2 3_4_7_THQ->Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Keap1->Nrf2 Sequesters & Promotes degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Induces transcription

Caption: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

Anti-inflammatory Signaling Pathway

Troxerutin exerts its anti-inflammatory effects in part by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound may share this mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Translocates to nucleus and activates transcription 3_4_7_THQ This compound 3_4_7_THQ->IKK Inhibits

Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway for this compound.

Future Directions

While the physicochemical properties and analytical methods for this compound are emerging, further research is warranted to fully characterize its biological activities and pharmacological profile. Key areas for future investigation include:

  • In vitro and in vivo studies to confirm its antioxidant, anti-inflammatory, and vasoprotective properties.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Mechanism of action studies to elucidate the specific signaling pathways it modulates.

  • Toxicology studies to establish its safety profile.

A deeper understanding of the biological role of this compound will provide valuable insights into the overall therapeutic efficacy of Troxerutin and may open avenues for its development as a standalone therapeutic agent.

References

Preliminary In Vitro Bioactivity Screening of 3',4',7-Tri(hydroxyethyl)quercetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the widely studied flavonoid, quercetin. Due to a lack of extensive specific data on this derivative, this document leverages available information on the closely related compound Troxerutin, a mixture of hydroxyethylrutosides, and the parent compound quercetin to infer potential bioactivities. This guide details the antioxidant, anti-inflammatory, and anticancer potential, supported by established experimental protocols and illustrative signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Quercetin, a pentahydroxyflavone, is a prominent dietary antioxidant with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] However, its therapeutic application can be limited by poor water solubility and bioavailability. Chemical modifications, such as hydroxyethylation, are employed to enhance these properties. This compound is one such derivative. This guide explores its potential in vitro bioactivities based on current scientific literature. While direct studies on this compound are limited, data from Troxerutin, a standardized mixture of hydroxyethyl derivatives of rutin (quercetin-3-O-rutinoside), provides valuable insights into its potential pharmacological profile.[3][4] Troxerutin is known for its anti-inflammatory and antioxidant properties.[3]

In Vitro Bioactivity Data

Quantitative bioactivity data for this compound is not extensively available in the public domain. Therefore, the following tables summarize the in vitro bioactivity of the parent compound, quercetin, and available data for Troxerutin to provide a comparative baseline.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases.[2] This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: In Vitro Antioxidant Activity of Quercetin and Troxerutin

CompoundAssayIC50 Value (µg/mL)Reference
QuercetinDPPH Radical Scavenging15[5]
QuercetinABTS Radical Scavenging14[5]
QuercetinNitric Oxide Scavenging18[5]
TroxerutinDPPH Radical Scavenging> 50 (37.9% scavenging at 50 µg/mL)[3]
TroxerutinSuperoxide Radical Scavenging> 50 (32.8% scavenging at 50 µg/mL)[3]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of flavonoids can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of Quercetin

CompoundCell LineAssayIC50 ValueEffectReference
QuercetinRAW 264.7Nitric Oxide Production (LPS-induced)Not specifiedDose-dependent inhibition of NO production[6]
QuercetinHuman BloodTNF-α Production (LPS-induced)~0.3 µM (23% reduction at 1 µM)Dose-dependent inhibition of TNF-α[7]
Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and proliferation.

Table 3: In Vitro Anticancer Activity of Quercetin against various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
QuercetinMCF-7Breast Cancer (ER+)17.2 - 73[8][9]
QuercetinMDA-MB-231Breast Cancer (Triple-Negative)15.3 - 85[9][10]
QuercetinHT-29Colorectal Cancer81.65 - 100[8]
QuercetinSW480Colorectal Cancer~100[8]
QuercetinCaco-2Colorectal Cancer~50[8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays referenced in this guide.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[11]

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay is used to quantify nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12][13]

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

MTT Assay for Cell Viability

This assay assesses cell metabolic activity as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14][15]

  • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by quercetin and its derivatives, as well as a general experimental workflow for in vitro bioactivity screening.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis compound This compound dissolution Dissolution in Solvent compound->dissolution serial_dilution Serial Dilutions dissolution->serial_dilution antioxidant Antioxidant Assays (DPPH, ABTS) serial_dilution->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) serial_dilution->anti_inflammatory anticancer Anticancer Assay (MTT) serial_dilution->anticancer data_acquisition Absorbance Reading antioxidant->data_acquisition anti_inflammatory->data_acquisition anticancer->data_acquisition calculation IC50 Calculation data_acquisition->calculation results Results Interpretation calculation->results

Caption: General experimental workflow for in vitro bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO Quercetin Quercetin Derivative Quercetin->IKK Quercetin->NFkB apoptosis_pathway Quercetin Quercetin Derivative ROS ↑ ROS Quercetin->ROS Bax ↑ Bax Quercetin->Bax Bcl2 ↓ Bcl-2 Quercetin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Discovery, Occurrence, and Scientific Profile of Quercetin Hydroxyethyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin hydroxyethyl derivatives, most notably troxerutin, represent a significant class of semi-synthetic flavonoids derived from the naturally abundant precursor, rutin. These compounds have garnered considerable interest in the pharmaceutical and medical fields due to their enhanced solubility and bioavailability compared to their parent compound, quercetin. This technical guide provides an in-depth overview of the discovery, natural occurrence, synthesis, and analytical methodologies pertaining to quercetin hydroxyethyl derivatives. Furthermore, it elucidates the key signaling pathways through which these compounds exert their biological effects, supported by detailed experimental protocols and quantitative data analysis.

Introduction: From a Natural Flavonoid to a Semi-Synthetic Drug

The journey of quercetin hydroxyethyl derivatives begins with quercetin, a flavonol found ubiquitously in the plant kingdom. While quercetin exhibits a wide array of biological activities, its therapeutic application has been hampered by poor water solubility and low bioavailability.[1] This limitation prompted researchers to explore chemical modifications to enhance its pharmacokinetic profile.

The development of hydroxyethyl derivatives of rutin (a glycoside of quercetin) marked a significant advancement. These derivatives, collectively known as hydroxyethylrutosides (HERs) or oxerutins, are primarily semi-synthetic, meaning they are synthesized from a natural starting material.[2][3] The most prominent among these is troxerutin, chemically known as 3',4',7-Tris[O-(2-hydroxyethyl)]rutin.[4] While often referred to as a naturally occurring flavonoid, it is more accurately described as a semi-synthetic derivative, although it can be isolated from Sophora japonica, the Japanese pagoda tree.[5][6] Commercial preparations like Venoruton, Relvène, and Paroven are mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides.[7][8]

Natural Occurrence and Quantitative Analysis

While the precursor, rutin, is abundant in various plants, the natural occurrence of its hydroxyethyl derivatives is not well-documented and they are not typically found in food sources.[2][3][9] Troxerutin can be isolated from Sophora japonica, but it is primarily produced semi-synthetically for pharmaceutical use to ensure purity and standardized composition.[6][10]

The composition of commercial troxerutin is a mixture of different hydroxyethylrutosides. The European Pharmacopoeia specifies that troxerutin should mainly consist of tris(hydroxyethyl)rutin, with other derivatives (mono-, di-, and tetra-hydroxyethylrutosides) comprising less than 20%.[3]

Table 1: Composition of a Troxerutin Synthesis Product

CompoundPercentage Composition (%)
Troxerutin (Trihydroxyethylrutin)90%[11]
Dihydroxyethylrutin3%[11]
Tetrahydroxyethylrutin6%[11]
Purified Troxerutin Product
Troxerutin (Trihydroxyethylrutin)92%[11]
Dihydroxyethylrutin2%[11]
Tetrahydroxyethylrutin6%[11]

Experimental Protocols

Synthesis of Troxerutin from Rutin

The synthesis of troxerutin involves the hydroxyethylation of rutin using ethylene oxide in an alkaline solution. The following protocol is a generalized representation based on patented synthesis methods.[11][12]

Objective: To synthesize 3',4',7-tri-O-(β-hydroxyethyl)rutin (troxerutin) from rutin.

Materials:

  • Rutin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethylene oxide

  • Borax (Sodium tetraborate)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol (90%)

Procedure:

  • Initial Hydroxyethylation:

    • Dissolve sodium hydroxide in water (e.g., 0.6g NaOH in 150ml water).[11]

    • Add rutin (e.g., 53g) to the alkaline solution and stir to form a suspension.[11]

    • Transfer the mixture to a suitable reactor.

    • Introduce ethylene oxide (e.g., 12g) into the reactor.[11]

    • Heat the reaction mixture to approximately 73°C and maintain for 3.5 hours.[11] This step primarily yields a mixture of di- and trihydroxyethylrutin.[13]

  • Controlled Secondary Hydroxyethylation:

    • After the initial reaction, add borax (e.g., 31g) to the reaction mixture. Borax acts as a coordination catalyst to protect the C5-OH group, thereby reducing the formation of the tetrahydroxyethyl derivative.[13]

    • Introduce a smaller amount of ethylene oxide (e.g., 4g).[11]

    • Continue the reaction at approximately 70°C for another 2.5 hours.[11]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • Adjust the pH to 5-7 with a calculated amount of concentrated hydrochloric acid in a borax solution.[13]

    • Further, adjust the pH to approximately 3 with dilute hydrochloric acid.[13]

    • Heat the solution to about 75°C with stirring to dissolve the product and filter to remove any insoluble materials.[13]

    • Slowly cool the filtrate to room temperature to allow for crystallization.

    • Collect the yellow powder precipitate by suction filtration and dry in an oven.[13]

Purification of Troxerutin

Purification is crucial to obtain a high-purity troxerutin product. This can be achieved through recrystallization or column chromatography.

3.2.1. Recrystallization

  • Dissolve the crude troxerutin product in 90% ethanol.[11]

  • Heat the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to induce crystallization.

  • Filter the purified crystals and dry them.

3.2.2. Macroporous Resin Column Chromatography

  • Resin Preparation: Select a suitable macroporous adsorption resin (e.g., SZ-3 resin) and pre-treat it according to the manufacturer's instructions.[4]

  • Adsorption: Dissolve the crude troxerutin in an appropriate solvent and load it onto the resin column. The optimal sample volume for SZ-3 resin has been reported as 90 mg/g of resin.[4]

  • Elution: Elute the column with a suitable solvent system. For SZ-3 resin, 25% methanol at 20°C has been shown to be effective.[4]

  • Fraction Collection and Analysis: Collect the eluting fractions and analyze them using a suitable analytical method (e.g., HPLC) to identify the fractions containing high-purity troxerutin.

  • Solvent Removal: Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the purified troxerutin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of troxerutin and its related substances.

Objective: To quantify the amount of troxerutin in a sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Enable C18G (250 x 4.6 mm; 5µm) or equivalent.[14]

  • Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:0.02M potassium dihydrogen orthophosphate buffer (pH 4) in the ratio of 25:10:65 (v/v/v).[14]

  • Flow Rate: 0.5 ml/min.[14]

  • Detection Wavelength: 210 nm.[14]

  • Injection Volume: 20 µl.

Procedure:

  • Standard Preparation: Prepare a stock solution of troxerutin reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 62.5-250 µg/ml).[14]

  • Sample Preparation: Accurately weigh and dissolve the sample containing troxerutin in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the troxerutin standard against its concentration. Determine the concentration of troxerutin in the sample by comparing its peak area to the calibration curve.

Key Signaling Pathways

Troxerutin exerts its therapeutic effects, particularly its antioxidant and anti-inflammatory actions, by modulating several key signaling pathways.

Antioxidant Signaling Pathway: Nrf2/HO-1

Troxerutin enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Under conditions of oxidative stress, troxerutin promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like HO-1.[5]

Nrf2_HO1_Pathway cluster_nucleus Nucleus Troxerutin Troxerutin Nrf2 Nrf2 Troxerutin->Nrf2 Activates OxidativeStress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE HO1 HO-1 ARE->HO1 Upregulates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Nrf2_n->ARE Binds to

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by troxerutin.

Anti-inflammatory Signaling Pathway: NF-κB

Chronic inflammation is a key factor in many diseases. Troxerutin exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Troxerutin can suppress the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in an inactive state in the cytoplasm.[5][15]

NFkB_Pathway cluster_nucleus Nucleus Troxerutin Troxerutin IKK IKK Complex Troxerutin->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation ProInflammatoryGenes->Inflammation NFkB_n->ProInflammatoryGenes Induces transcription PI3K_Akt_Pathway Troxerutin Troxerutin PI3K PI3K Troxerutin->PI3K Activates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates DownstreamTargets Downstream Targets (e.g., Bad, Caspase-9) Akt->DownstreamTargets Inhibits CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis DownstreamTargets->Apoptosis

References

theoretical modeling of 3',4',7-Tri(hydroxyethyl)quercetin molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 3',4',7-Tri(hydroxyethyl)quercetin. This quercetin derivative, characterized by the substitution of hydroxyethyl groups at the 3', 4', and 7 positions, is of significant interest for its potential pharmacological properties. Computational chemistry offers a powerful avenue to elucidate its structural, electronic, and reactive characteristics, thereby guiding further research and development.

Introduction to the Molecular Structure

This compound is a derivative of quercetin, a ubiquitous flavonoid known for its antioxidant properties.[1] The core structure consists of a flavone backbone with hydroxyethyl groups (-OCH₂CH₂OH) attached at the 3', 4', and 7 positions. The IUPAC name for the parent quercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one.[1] The addition of hydroxyethyl groups is expected to modify its solubility, bioavailability, and potentially its interaction with biological targets. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior and designing new therapeutic agents.

Theoretical Modeling Protocol

A robust theoretical modeling study of this compound can be achieved using quantum chemical methods, primarily Density Functional Theory (DFT). DFT has been successfully applied to study the structural and electronic properties of a wide range of flavonoids.[2][3]

Computational Methodology

A widely accepted and effective computational approach involves the following:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

  • Method: Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for flavonoid systems.[2][4] For enhanced accuracy, especially for non-covalent interactions and reaction kinetics, the M06-2X functional can also be employed.[5]

  • Basis Set: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for initial geometry optimizations. For more precise energy calculations and electronic property analysis, a larger basis set such as 6-311++G(d,p) is recommended.[2]

  • Solvation Model: To simulate a physiological environment, a solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) with water as the solvent should be incorporated.

Experimental Workflow

The theoretical investigation will proceed through a series of well-defined steps, as illustrated in the workflow diagram below.

Theoretical Modeling Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C E 5. Electronic Structure Analysis B->E D 4. Conformational Analysis C->D D->B Refine geometry of stable conformers F 6. Spectroscopic Properties Prediction E->F G 7. Reactivity Descriptor Calculation E->G

Figure 1: Workflow for the theoretical modeling of this compound.

Detailed Experimental Protocols

Initial Structure Generation

The initial 3D structure of this compound will be constructed using a molecular builder such as Avogadro or GaussView. The quercetin backbone will be assembled based on known structural data, and the hydroxyethyl groups will be added to the 3', 4', and 7 positions. The initial dihedral angles of the hydroxyethyl chains will be set to minimize steric hindrance.

Geometry Optimization

The initial structure will be optimized to find the minimum energy conformation. This is a critical step as the geometry dictates the molecule's properties. The optimization will be performed using the selected DFT method and basis set, both in the gas phase and with the chosen solvation model. The convergence criteria for the optimization should be stringent to ensure a true energy minimum is located.

Frequency Calculation

Following geometry optimization, a frequency calculation will be performed at the same level of theory. This serves two purposes:

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Thermodynamic Properties: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Conformational Analysis

The hydroxyethyl side chains introduce rotational flexibility. Therefore, a conformational search is necessary to identify the most stable conformers. This can be achieved by systematically rotating the key dihedral angles of the hydroxyethyl groups and performing geometry optimization on each starting conformer. The relative energies of the stable conformers will be compared to determine the global minimum.

Electronic Structure Analysis

With the optimized geometry of the most stable conformer, a detailed analysis of the electronic structure will be conducted. This includes:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonds and charge delocalization.[5]

Spectroscopic Properties Prediction

To aid in experimental characterization, theoretical spectroscopic data will be generated:

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra, providing information on the principal electronic transitions.[5]

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structure validation.

Reactivity Descriptor Calculation

To understand the potential antioxidant activity and reactivity of the molecule, several descriptors will be calculated based on the electronic properties:

  • Ionization Potential (IP) and Electron Affinity (EA): These relate to the molecule's ability to donate or accept electrons.

  • Hardness (η), Electronegativity (χ), and Electrophilicity Index (ω): These global reactivity descriptors provide insights into the molecule's stability and reactivity.

  • Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds in the remaining hydroxyl groups will be calculated to assess the propensity for hydrogen atom transfer, a key mechanism in antioxidant activity.[4]

  • Spin Density Distribution: For the radical species formed after hydrogen donation, the spin density distribution will be calculated to understand its stability.[5]

Data Presentation

All quantitative data generated from the theoretical calculations will be summarized in structured tables for clear comparison and interpretation.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-C3 Value
C3-O3 Value
... Value
C1'-C2'-C3' Value
... Value
C2'-C1'-C2-C3 Value

| ... | | | Value |

Table 2: Calculated Electronic Properties

Property Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value
Ionization Potential Value

| Electron Affinity | Value |

Table 3: Calculated Global Reactivity Descriptors

Descriptor Value
Hardness (η) Value
Electronegativity (χ) Value

| Electrophilicity Index (ω) | Value |

Table 4: Predicted Spectroscopic Data

Spectrum Peak Position Intensity (Arbitrary Units)
UV-Vis (λmax) Value nm Value
¹H NMR (δ) Value ppm

| ¹³C NMR (δ) | Value ppm | |

Logical Relationships in Reactivity Analysis

The analysis of the molecule's reactivity, particularly its antioxidant potential, follows a logical progression.

Reactivity Analysis Logic A Optimized Molecular Structure B Electronic Properties (HOMO, LUMO, MEP) A->B D Bond Dissociation Enthalpy (BDE) A->D C Global Reactivity Descriptors B->C F Prediction of Antioxidant Activity C->F E Spin Density of Radical Species D->E E->F

Figure 2: Logical flow for the assessment of antioxidant activity.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the theoretical modeling of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, electronic, and reactive properties can be achieved. The presented workflow, protocols, and data analysis framework will provide valuable insights for researchers, scientists, and drug development professionals, facilitating the rational design of novel therapeutic agents based on this promising quercetin derivative.

References

Methodological & Application

Application Note: Quantitative Analysis of 3',4',7-Tri(hydroxyethyl)quercetin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3',4',7-Tri(hydroxyethyl)quercetin in human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolism research of flavonoid compounds. The methodology encompasses a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method provides the necessary framework for accurate and precise measurement of this compound in a biological matrix.

Introduction

Quercetin and its derivatives are flavonoids widely distributed in plants and are known for their antioxidant and potential therapeutic properties.[1] this compound is a synthetic derivative of quercetin, and understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[2][3] This document provides a comprehensive protocol for the analysis of this compound, which can be adapted and validated in any bioanalytical laboratory.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties like Isoquercitrin)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Ethyl acetate, HPLC grade

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate the analyte and internal standard from the plasma matrix.[4][5]

  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate to the plasma sample.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.[4][6][7]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.[6]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment should be chosen for quantification. Based on the fragmentation of similar flavonoids, cleavage of the hydroxyethyl groups and the C-ring are expected fragmentation pathways.[8][9][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be determined
Internal Standard (IS)To be determinedTo be determined100To be determined

Data Presentation

The following table summarizes the key quantitative parameters that should be established during method validation according to regulatory guidelines.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)
Stability Stable under various storage and handling conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike lle Liquid-Liquid Extraction (Ethyl Acetate) is_spike->lle vortex Vortex Mix lle->vortex centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

sample_prep_logic start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent mix Vortex add_solvent->mix separate Centrifuge mix->separate collect Collect Supernatant separate->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for Injection reconstitute->end

References

Application Notes and Protocols: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3',4',7-Tri(hydroxyethyl)quercetin, also known as Troxerutin or Vitamin P4, in various cell-based assays. Troxerutin is a tri-hydroxyethylated derivative of the natural bioflavonoid rutin and has demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties in a variety of in vitro and in vivo models.[1][2] This document details its mechanisms of action, provides protocols for key experiments, and presents quantitative data to guide researchers in their study design.

I. Biological Activities and Mechanism of Action

Troxerutin exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties.[2][3]

1. Antioxidant Activity: Troxerutin is an effective scavenger of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.[2][4] Its antioxidant mechanism involves:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Troxerutin can directly neutralize ROS, thereby protecting cells from oxidative damage.[1]

  • Modulation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increase the levels of non-enzymatic antioxidants like glutathione (GSH).[5][6]

  • Activation of the Nrf2 Pathway: Troxerutin has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[5][6]

2. Anti-inflammatory Effects: Troxerutin mitigates inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4] Its anti-inflammatory actions include:

  • Inhibition of NF-κB Pathway: Troxerutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, thereby downregulating the expression of inflammatory genes.[5][7]

  • Reduction of Pro-inflammatory Cytokines and Enzymes: It has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2).[8][9]

  • Modulation of JAK-STAT Pathway: In certain contexts, Troxerutin can block IL-12 signaling through the JAK-STAT pathway, which is crucial for Th1 cell differentiation in inflammatory responses.

3. Anti-Cancer and Apoptotic Activity: Troxerutin has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death) through:

  • Regulation of Bcl-2 Family Proteins: It can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5][10]

  • Activation of Caspases: Troxerutin can induce the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[10]

  • Induction of Oxidative Stress in Cancer Cells: In some cancer cell lines, Troxerutin, particularly in the presence of copper, can induce oxidative stress, leading to cell death.[11]

Below is a diagram illustrating the key signaling pathways modulated by Troxerutin.

cluster_0 Troxerutin Action cluster_1 Cellular Processes cluster_2 Molecular Mechanisms Troxerutin Troxerutin Antioxidant Antioxidant Effects Troxerutin->Antioxidant Anti_inflammatory Anti-inflammatory Effects Troxerutin->Anti_inflammatory Apoptosis Apoptosis Troxerutin->Apoptosis ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Nrf2 Nrf2 Activation Antioxidant->Nrf2 NFkB NF-κB Inhibition Anti_inflammatory->NFkB Cytokines ↓ Pro-inflammatory Cytokines Anti_inflammatory->Cytokines Bcl2 Bax/Bcl-2 Ratio ↑ Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Troxerutin B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H A Treat cells with Troxerutin B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

References

Application Notes: Protocol for Assessing the Antioxidant Capacity of 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a naturally occurring flavonoid, is renowned for its potent antioxidant properties.[1] Its derivatives are often synthesized to enhance bioavailability or modulate activity. 3',4',7-Tri(hydroxyethyl)quercetin is a synthetic derivative of quercetin. Assessing its antioxidant capacity is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common and robust in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

Quercetin exerts its antioxidant effects through various mechanisms, including scavenging free radicals, chelating transition metal ions, and modulating signaling pathways that regulate endogenous antioxidant systems.[2][3][4] By donating hydrogen atoms from its hydroxyl groups, quercetin can neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like DNA, lipids, and proteins.[1][5]

Signaling Pathways in Quercetin's Antioxidant Activity

Quercetin is known to modulate several signaling pathways to enhance the body's antioxidant defenses.[2] It can influence the expression and activity of antioxidant enzymes by interacting with pathways such as the Nrf2-Keap1 pathway and by modulating the activity of kinases like AMPK and MAPKs.[2][3]

Quercetin_Antioxidant_Pathway pathway_node pathway_node action_node action_node stress_node stress_node result_node result_node ROS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates MAPK MAPK Pathway ROS->MAPK activates PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT modulates Quercetin This compound Quercetin->ROS neutralizes Quercetin->Nrf2 activates Quercetin->MAPK inhibits Quercetin->PI3K_AKT activates DirectScavenging Direct Radical Scavenging Quercetin->DirectScavenging AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes upregulates CellProtection Cellular Protection & Oxidative Balance MAPK->CellProtection influences PI3K_AKT->CellProtection promotes AntioxidantEnzymes->ROS detoxifies DirectScavenging->ROS neutralizes

Caption: General antioxidant signaling pathway influenced by quercetin derivatives.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound involves sample preparation, execution of various antioxidant assays in parallel, data acquisition, and comparative analysis.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays start_end start_end process_step process_step assay_step assay_step data_step data_step start Start prep Prepare Stock Solution of this compound and Standards (Trolox, Quercetin) start->prep serial_dil Prepare Serial Dilutions prep->serial_dil dpph DPPH Assay serial_dil->dpph abts ABTS Assay serial_dil->abts frap FRAP Assay serial_dil->frap orac ORAC Assay serial_dil->orac acquire Measure Absorbance/ Fluorescence using Plate Reader dpph->acquire abts->acquire frap->acquire orac->acquire calculate Calculate Results (IC50, TEAC, FRAP Value, etc.) acquire->calculate compare Data Tabulation & Comparative Analysis calculate->compare end_node End compare->end_node

Caption: General experimental workflow for antioxidant capacity assessment.

Detailed Experimental Protocols

For each assay, it is recommended to use a positive control such as Quercetin, Trolox, or Ascorbic Acid for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.[6][7]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control (e.g., Quercetin, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions from the stock solution (e.g., 10 to 500 µg/mL).[8] Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution or standard to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample dilution and 100 µL of methanol.

  • Incubation and Measurement:

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6][8]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100 Where:

      • A_blank is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

      • A_neg_control is the absorbance of the sample without DPPH.

    • Plot the % RSA against the concentration of the sample and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore which is reduced by the antioxidant to the colorless ABTS, and the change in absorbance is measured at ~734 nm.[10][11]

Materials and Reagents:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

  • Working Solution Preparation:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and Trolox (standard) in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add 10 µL of each sample dilution or Trolox standard to different wells.[12]

    • Add 200 µL of the ABTS•+ working solution to each well.[10]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.

    • Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

    • Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), typically in µM Trolox equivalents per µM or µg/mL of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[13][14] The change in absorbance is monitored at ~593 nm.[15]

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15][16]

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare serial dilutions of the sample and a standard (e.g., FeSO₄ from 100 to 1000 µM).

  • Assay:

    • In a 96-well plate, add 10 µL of the sample, standard, or blank (solvent) to different wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C. Measure the absorbance at 593 nm after a set time (e.g., 4 to 60 minutes, depending on the kinetics of the sample).[13][14]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents per µM or µg/mL of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[19]

Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Standard: Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Trolox in phosphate buffer.

    • Prepare a working solution of fluorescein in phosphate buffer.[20]

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.[17]

  • Assay:

    • In a black 96-well plate, add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to different wells.[19]

    • Add 150 µL of the fluorescein working solution to each well.[19]

    • Mix and incubate the plate at 37°C for 30 minutes.[18][19]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[19]

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17][20]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox equivalents (TE) per µM or µg/mL of the sample.

Data Presentation

The antioxidant capacity of this compound should be compared against a well-known standard antioxidant. The results can be summarized in the following table:

Assay TypeParameterThis compoundStandard (e.g., Quercetin)Standard (e.g., Trolox)
DPPH Assay IC50 (µg/mL or µM)Value ± SDValue ± SDValue ± SD
ABTS Assay TEAC (µM TE/µM)Value ± SDValue ± SD1.0 (by definition)
FRAP Assay FRAP Value (µM Fe²⁺/µM)Value ± SDValue ± SDValue ± SD
ORAC Assay ORAC Value (µM TE/µM)Value ± SDValue ± SD1.0 (by definition)

TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents. Values should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Conclusion

This document provides a comprehensive set of protocols for assessing the antioxidant capacity of this compound. Due to the different mechanisms underlying each assay (e.g., hydrogen atom transfer vs. electron transfer), it is crucial to use a battery of tests to obtain a complete antioxidant profile of the compound.[21] The data generated will be valuable for researchers, scientists, and drug development professionals in evaluating the potential of this quercetin derivative as a therapeutic agent for diseases related to oxidative stress.

References

Application Notes and Protocols for Developing Nanoformulations of 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of nanoformulations for the delivery of 3',4',7-Tri(hydroxyethyl)quercetin. Given the limited specific data on this quercetin derivative, the following protocols are largely based on established methods for the parent compound, quercetin, and other flavonoids. Researchers should consider these as a starting point, with the understanding that optimization will be necessary for this specific molecule.

Introduction to this compound and the Rationale for Nanoformulation

This compound is a hydroxyethylated derivative of quercetin, a well-known flavonoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Quercetin itself, however, suffers from poor aqueous solubility and low bioavailability, which significantly limits its therapeutic potential.[1][3] Chemical modifications, such as hydroxyethylation, are often employed to improve the solubility and bioavailability of parent compounds.[1] Despite this, nanoformulation remains a key strategy to further enhance its delivery, protect it from degradation, and potentially target it to specific sites of action.[4][5][6]

Nanoformulations can offer several advantages for the delivery of this compound:

  • Improved Solubility and Bioavailability: Encapsulation within nanoparticles can significantly increase the aqueous dispersibility of poorly soluble compounds.[3][5]

  • Enhanced Stability: The nano-carrier protects the encapsulated compound from enzymatic degradation and unfavorable pH conditions.[5][6]

  • Controlled and Sustained Release: The release of the drug can be modulated by the composition and structure of the nanoparticle, leading to a prolonged therapeutic effect.[1]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, increasing efficacy and reducing off-target effects.[4]

Physicochemical Properties and Considerations

While specific data for this compound is scarce, the properties of quercetin provide a baseline for formulation development. The addition of hydroxyethyl groups is expected to increase the hydrophilicity of the molecule compared to quercetin.

Table 1: Physicochemical Properties of Quercetin (for reference)

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₇[3]
Molecular Weight302.24 g/mol [3]
Water Solubility<0.1 g/100 mL at 21 °C[3]
Melting Point314–317 °C[3]
LogP1.989 (estimated)[3]

Recommended Nanoformulation Approaches

Several types of nanoparticles have been successfully used for flavonoid delivery and can be adapted for this compound. The choice of nano-carrier will depend on the desired route of administration, release profile, and targeting strategy.

Table 2: Overview of Nanoformulation Strategies for Flavonoids

Nanoformulation TypeDescriptionKey Advantages
Lipid-Based Nanocarriers
LiposomesVesicles composed of one or more lipid bilayers.Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[1]
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from solid lipids.High stability, controlled release, potential for oral delivery.[5]
Nanostructured Lipid Carriers (NLCs)A blend of solid and liquid lipids, creating an imperfect crystal structure.Higher drug loading capacity and reduced drug expulsion compared to SLNs.[1]
Polymer-Based Nanocarriers
Polymeric NanoparticlesNanoparticles made from biodegradable polymers like PLGA, PLA, or chitosan.High stability, sustained release, and tunable properties.[6]
MicellesSelf-assembling core-shell structures formed by amphiphilic polymers.Small size, can solubilize hydrophobic drugs in their core.[1]
HydrogelsThree-dimensional polymer networks that can absorb large amounts of water.Biocompatible, can be used for topical and localized delivery.[6]
Other Systems
NanoemulsionsOil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale.High drug loading capacity, good stability.[1]
NiosomesNon-ionic surfactant-based vesicles.Lower cost and higher stability compared to liposomes.[1]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of two common types of nanoformulations: polymeric nanoparticles and liposomes.

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation

The nanoprecipitation method is a simple and reproducible technique for preparing polymeric nanoparticles.[6]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (select a suitable ratio, e.g., 50:50)

  • Acetone (or other suitable organic solvent like tetrahydrofuran)

  • Poly(vinyl alcohol) (PVA) (or other suitable surfactant like Poloxamer 188)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. An immediate formation of a milky nanoparticle suspension should be observed.

  • Solvent Evaporation: Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent. Alternatively, use a rotary evaporator at reduced pressure.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove excess surfactant and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization or lyophilize for long-term storage (with a cryoprotectant like trehalose).

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Lipid Film Formation: Dissolve SPC (e.g., 100 mg), cholesterol (e.g., 25 mg), and this compound (e.g., 10 mg) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. A thin, dry lipid film will form on the inner wall of the flask.

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To obtain smaller unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Size Homogenization (Extrusion - Optional): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification: Remove unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Storage: Store the final liposomal formulation at 4°C.

Characterization of Nanoformulations

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoformulations.

Table 3: Key Characterization Parameters and Recommended Techniques

ParameterTechniquePurposeTypical Values for Flavonoid Nanoformulations
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles.50 - 300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, indicating their stability in suspension.± 20-30 mV for good stability
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.Spherical, uniform
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug encapsulated within the nanoparticles.EE: > 70%, DL: 1-10%
In Vitro Drug Release Dialysis Bag MethodStudies the release profile of the drug from the nanoparticles over time in a simulated physiological environment.Biphasic release: initial burst followed by sustained release
Physical Stability DLS and Zeta Potential measurements over timeAssesses the stability of the nanoformulation during storage.Minimal changes in size, PDI, and zeta potential
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
  • Separate Free Drug: Centrifuge a known amount of the nanoformulation suspension. The supernatant will contain the unencapsulated (free) drug.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Calculate Drug Loading (DL): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the development and characterization of this compound nanoformulations.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep_start Select Nanoformulation Approach (e.g., Polymeric NP, Liposome) organic_phase Prepare Organic Phase: 3',4',7-THEQ + Polymer/Lipid prep_start->organic_phase aqueous_phase Prepare Aqueous Phase: Surfactant/Buffer prep_start->aqueous_phase self_assembly Nanoprecipitation/ Thin-Film Hydration organic_phase->self_assembly aqueous_phase->self_assembly purification Purification: Centrifugation/Dialysis self_assembly->purification size_zeta Particle Size, PDI, Zeta Potential (DLS, ELS) purification->size_zeta morphology Morphology (TEM, SEM) size_zeta->morphology ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) morphology->ee_dl release In Vitro Release Study (Dialysis) ee_dl->release stability Stability Assessment release->stability in_vitro In Vitro Cell Studies (Cytotoxicity, Uptake) stability->in_vitro in_vivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo eval_end Data Analysis & Conclusion in_vivo->eval_end

Caption: A generalized workflow for the development and evaluation of this compound nanoformulations.

Signaling Pathway

Quercetin is known to modulate several key signaling pathways involved in inflammation and cancer. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target of quercetin. It is plausible that this compound retains this activity.

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival THEQ This compound THEQ->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

The development of nanoformulations for this compound holds significant promise for enhancing its therapeutic potential. The protocols and information provided herein offer a solid foundation for researchers to begin their formulation development and characterization studies. It is crucial to reiterate that due to the limited data on this specific derivative, a systematic approach to formulation optimization and a thorough characterization of the final product are essential for successful development.

References

Application Notes and Protocols: 3',4',7-Tri(hydroxyethyl)quercetin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the naturally occurring flavonoid quercetin, is a key compound in pharmaceutical analysis, particularly in the quality control of Troxerutin formulations where it is a known degradation product.[1] Its use as an analytical standard is crucial for the accurate quantification and stability assessment of related flavonoid compounds. The introduction of hydroxyethyl groups enhances the water solubility of quercetin, making it suitable for analysis in aqueous-based chromatographic systems.[2]

These application notes provide detailed protocols for the synthesis, purification, characterization, and use of this compound as an analytical standard. The methodologies are based on established principles of flavonoid chemistry and validated analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, quercetin, is provided in the table below.

PropertyThis compoundQuercetin
Molecular Formula C₂₁H₂₂O₁₀C₁₅H₁₀O₇[3]
Molecular Weight 434.39 g/mol 302.24 g/mol [3]
Appearance Expected to be a yellow to brownish-yellow crystalline solid.Yellow crystalline solid.[4]
Solubility Soluble in methanol, ethanol, DMSO, and aqueous buffers.Sparingly soluble in water; soluble in ethanol, DMSO, and dimethyl formamide.[4]
UV Maximum (in Methanol) Expected to be around 256 nm and 370 nm.λmax: 256, 368 nm.[4]
Storage Store at 2-8°C, protected from light and moisture.Room temperature, protected from light.[4]

Synthesis of this compound Analytical Standard

The following is a proposed protocol for the synthesis of this compound, adapted from general methods for flavonoid alkylation.[5] This protocol may require optimization for yield and purity.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve Quercetin in DMF s2 Add K₂CO₃ s1->s2 s3 Add 2-Bromoethanol s2->s3 s4 Heat reaction mixture (e.g., 60-80°C) s3->s4 s5 Monitor reaction by TLC s4->s5 s6 Quench reaction with water s5->s6 s7 Extract with Ethyl Acetate s6->s7 s8 Dry and concentrate extract s7->s8 p1 Column Chromatography (Silica Gel) s8->p1 p2 Collect and combine fractions p1->p2 p3 Recrystallization p2->p3 c1 HPLC Analysis (Purity Assessment) p3->c1 c2 Mass Spectrometry (Molecular Weight) p3->c2 c3 NMR Spectroscopy (Structure Confirmation) p3->c3 c4 FTIR Spectroscopy (Functional Groups) p3->c4

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 4-5 equivalents) to the solution.

  • Alkylation: Add 2-bromoethanol (4-5 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using HPLC, Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Application Protocol: HPLC-UV Analysis

This protocol describes the use of the synthesized this compound as an analytical standard for quantification by High-Performance Liquid Chromatography with UV detection. The method is based on a validated procedure for the analysis of Troxerutin and its degradation products.[1]

Analytical Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis prep1 Prepare Mobile Phase hplc1 System Equilibration prep1->hplc1 prep2 Prepare Standard Stock Solution prep3 Prepare Calibration Standards prep2->prep3 hplc3 Inject Calibration Standards prep3->hplc3 prep4 Prepare Sample Solution hplc5 Inject Sample Solutions prep4->hplc5 hplc2 System Suitability Test hplc1->hplc2 hplc2->hplc3 hplc4 Construct Calibration Curve hplc3->hplc4 hplc4->hplc5 hplc6 Quantify Analyte hplc5->hplc6

Caption: Workflow for the quantitative analysis using this compound as an analytical standard.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sample containing this compound

Chromatographic Conditions
ParameterCondition
Column Phenomenex Kinetex EVO C18 (150 x 3 mm, 5 µm) or equivalent.[1]
Mobile Phase Gradient elution with Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 9.2).[1]
Flow Rate 1.0 mL/min.
Detection UV at 254 nm.
Injection Volume 10-20 µL.
Column Temperature 25-30°C.
Protocol Steps
  • Mobile Phase Preparation: Prepare a 10 mM solution of ammonium bicarbonate in water and adjust the pH to 9.2 with a suitable base. Filter and degas both the buffer and acetonitrile.

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Prepare the sample solution by accurately weighing the sample, dissolving it in a suitable solvent, and diluting it to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Equilibrate the HPLC system with the mobile phase. Perform system suitability tests by injecting a mid-range standard multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).

  • Calibration Curve: Inject the calibration standards and record the peak areas. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared sample solutions and record the peak areas for the analyte.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 over the specified range.[1]
Precision (RSD) Intraday and interday precision RSD ≤ 2%.[1]
Accuracy (% Recovery) Typically between 98-102%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for the analyte should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.

Signaling Pathway Involvement

Quercetin and its derivatives are known to interact with various cellular signaling pathways, primarily due to their antioxidant and anti-inflammatory properties.[2] While the specific pathways modulated by this compound are not extensively studied, it is likely to share some of the activities of its parent compound.

G cluster_pathway Potential Signaling Pathways Modulated by Quercetin Derivatives ROS Reactive Oxygen Species (ROS) Antioxidant Antioxidant Effects ROS->Antioxidant Inhibition NFkB NF-κB Pathway AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Modulation MAPK MAPK Pathway MAPK->AntiInflammatory Modulation PI3K PI3K/Akt Pathway CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Modulation Quercetin This compound Quercetin->ROS Quercetin->NFkB Quercetin->MAPK Quercetin->PI3K

Caption: Potential signaling pathways influenced by quercetin and its derivatives.

Disclaimer: The synthesis protocol provided is a proposed method based on available scientific literature and may require optimization. All laboratory work should be conducted by trained personnel in a suitable facility with appropriate safety precautions.

References

Application Note & Protocol: A Stability-Indicating LC Method for the Determination of 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a stability-indicating liquid chromatography (LC) method for the quantitative determination of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the natural flavonoid rutin. The developed method is precise, accurate, and specific for the analysis of the compound in the presence of its degradation products. This protocol outlines the procedures for forced degradation studies, method development, and validation in accordance with the International Council for Harmonisation (ICH) guidelines. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a semisynthetic derivative of rutin, a naturally occurring flavonoid known for its antioxidant and anti-inflammatory properties. As with any active pharmaceutical ingredient (API), establishing its stability profile is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to resolve the API from any potential degradation products that may form under various environmental conditions, thus ensuring the safety and efficacy of the final drug product. This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.

Experimental Workflow

Stability-Indicating LC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Review & Analyte Characterization B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Sample and Standard Preparation A->D C LC Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) B->C E Specificity / Peak Purity C->E D->C F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Analysis & Stability Testing J->K

Caption: Workflow for the development and validation of a stability-indicating LC method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex Kinetex EVO C18 (150 x 3.0 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium bicarbonate buffer, pH 9.2

    • B: Acetonitrile

  • Gradient Elution: A gradient elution program should be optimized to ensure separation of the main peak from all degradation products. A starting point could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 254 nm or 350 nm is expected for flavonoids).

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the standard stock solution to 50.0 mL with the mobile phase initial composition.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method.[2] The goal is to achieve 5-20% degradation of the active substance.[2]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 70°C for a specified duration (e.g., 2 hours).[3] Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 30 minutes). Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with mobile phase. Flavonoids are often sensitive to alkaline conditions.[4]

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified duration (e.g., 4 hours). Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Place the solid reference standard in a hot air oven at 70°C for 24 hours.[3] Dissolve a known amount in methanol to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the standard solution (100 µg/mL) to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines.

Analyze all stressed samples, along with an unstressed control sample, using the developed LC method. The peak purity of the this compound peak in the chromatograms of the stressed samples should be evaluated using a PDA detector.

Potential Degradation Pathway

Degradation_Pathway cluster_degradation Degradation Products parent This compound (Parent Compound) deg1 Oxidation Products (e.g., ring cleavage) parent->deg1 Oxidative Stress (H₂O₂) deg2 Hydrolysis Products (e.g., loss of hydroxyethyl groups) parent->deg2 Acid/Base Hydrolysis (HCl/NaOH) deg3 Photodegradation Products parent->deg3 Photolytic Stress (UV/Visible Light)

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of 3',4',7-Tri(hydroxyethyl)quercetin, a trihydroxyethylated derivative of rutin, also known as Troxerutin. This document is intended to guide researchers in the pharmaceutical and cosmetic industries in designing and executing robust experiments to evaluate the dermal and transdermal delivery of this active ingredient.

Introduction

This compound (Troxerutin) is a flavonoid known for its vasoprotective and antioxidant properties. It is commonly used in topical formulations to manage conditions such as venous insufficiency and capillary fragility.[1] Understanding the skin permeation profile of Troxerutin is crucial for optimizing formulation strategies to ensure its delivery to the target skin layers or systemic circulation. In vitro skin permeation studies are essential tools for this purpose, offering a reliable and ethical alternative to in vivo testing.[2] These studies help in screening formulations, evaluating the effect of penetration enhancers, and understanding the mechanism of dermal absorption.[1][3]

Experimental Overview

The in vitro skin permeation of Troxerutin is typically evaluated using Franz diffusion cells with an appropriate skin model, most commonly excised animal skin (e.g., porcine) or human cadaver skin.[1] The core principle involves applying a formulation containing Troxerutin to the outer surface of the skin (stratum corneum) and measuring its appearance in a receptor fluid bathing the dermal side of the skin over time.[4][5]

Quantitative Data Summary

The following table summarizes key permeation parameters for Troxerutin from a study that developed a topical gel formulation. This data is presented to provide a reference for expected outcomes and for comparison with new formulations.

Formulation DescriptionPermeation Coefficient (Kp) x 10⁻³ (cm/h)Enhancement Ratio (ER)Reference
3% Troxerutin in a simple aqueous gelNot explicitly stated, used as baseline1.00[1]
3% Troxerutin + 7% Phosphatidylcholine in a gelNot explicitly stated4.86[1]
3% Troxerutin + 7% Phosphatidylcholine + Chenodeoxycholic acid in a gelSimilar to the formulation without chenodeoxycholic acid (P < 0.05)Not explicitly stated[1]
3% Troxerutin + 7% Phosphatidylcholine + Diethylene glycol monoethyl ether (Transcutol) in a gelSimilar to the formulation without Transcutol (P < 0.05)Not explicitly stated[1]

Note: The study highlighted that the formulation containing phosphatidylcholine significantly enhanced the permeation of Troxerutin compared to a simple aqueous gel. The addition of other enhancers like chenodeoxycholic acid and Transcutol did not produce a statistically significant further increase in permeation.[1]

Detailed Experimental Protocols

This section provides a step-by-step protocol for conducting an in vitro skin permeation study of Troxerutin.

Materials and Equipment
  • Skin Model: Full-thickness porcine ear skin is a suitable and readily available model that closely mimics human skin.[1] Human cadaver skin can also be used if ethically sourced.

  • Franz Diffusion Cells: Vertical static Franz diffusion cells are commonly used.[1]

  • Receptor Fluid: A mixture of ethanol and phosphate-buffered saline (PBS) can be used to ensure sink conditions, especially for poorly water-soluble compounds.

  • Troxerutin Formulation: The test formulation (e.g., gel, cream, ointment) containing a known concentration of Troxerutin.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for the quantification of Troxerutin.[1]

  • Standard Laboratory Equipment: Magnetic stirrers, water bath, syringes, vials, membrane filters, etc.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Preparation (Excision, Dermatoming) mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin prep_formulation Formulation Preparation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation prep_receptor Receptor Fluid Preparation add_receptor Fill Receptor Chamber prep_receptor->add_receptor mount_skin->add_receptor add_receptor->apply_formulation sampling Collect Samples from Receptor Arm apply_formulation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data_analysis Data Analysis (Flux, Permeability Coefficient) hplc_analysis->data_analysis

Caption: Workflow for in vitro skin permeation study of Troxerutin.

Step-by-Step Protocol
  • Skin Preparation:

    • Excise full-thickness skin from the porcine ear.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • The skin can be used fresh or stored frozen until use. If frozen, thaw at room temperature before the experiment.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells.

    • Fill the receptor chamber with the prepared receptor fluid (e.g., ethanol:PBS mixture). Ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber and maintain constant stirring.

    • Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Maintain the temperature of the receptor fluid at 32 ± 1 °C to simulate physiological skin surface temperature.

  • Application of Formulation:

    • Accurately weigh and apply a finite dose of the Troxerutin formulation to the surface of the skin in the donor chamber.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Sample Analysis:

    • Filter the collected samples through a suitable membrane filter (e.g., 0.45 µm).

    • Analyze the concentration of Troxerutin in the filtered samples using a validated HPLC method.[1]

  • Data Analysis:

    • Calculate the cumulative amount of Troxerutin permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd Where:

      • Jss is the steady-state flux.

      • Cd is the concentration of Troxerutin in the donor formulation.

    • If comparing formulations, calculate the Enhancement Ratio (ER) by dividing the Kp of the test formulation by the Kp of a control formulation.[1]

Signaling Pathways

Currently, the available literature on the in vitro skin permeation of Troxerutin does not delve into specific signaling pathways directly related to its transport across the skin barrier. The primary mechanism of permeation is understood to be passive diffusion through the stratum corneum. However, Troxerutin is known to interact with various biological pathways once it reaches viable skin layers, primarily related to its anti-inflammatory and antioxidant effects. For instance, it can inhibit the activation of Transient Receptor Potential Vanilloid 1 (TRPV1), which is associated with skin sensitivity and irritation.[6][7]

TRPV1 Inhibition Pathway

G cluster_stimulus Stimulus cluster_pathway Cellular Pathway cluster_intervention Intervention Capsaicin Capsaicin / Heat TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates Ca_influx Calcium Influx TRPV1->Ca_influx leads to Inflammation Inflammatory Cytokine Expression Ca_influx->Inflammation induces Troxerutin Troxerutin Troxerutin->TRPV1 inhibits

Caption: Simplified diagram of Troxerutin's inhibitory effect on the TRPV1 pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with this compound. By following these guidelines, it is possible to generate reliable and reproducible in vitro skin permeation data, which is essential for the development of effective topical and transdermal formulations. Further research could explore the influence of different vehicle compositions and the use of more advanced skin models to gain deeper insights into the dermal delivery of this promising active ingredient.

References

Application Notes and Protocols for Determining Enzyme Inhibition by 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7-Tri(hydroxyethyl)quercetin is a synthetic derivative of the naturally occurring flavonoid, quercetin. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The hydroxyethyl modifications on the quercetin backbone can alter its solubility, bioavailability, and pharmacological activity, making it a compound of interest for therapeutic development.

These application notes provide detailed protocols for cell-free assays to determine the inhibitory potential of this compound against several key enzymes implicated in physiological and pathological processes. While direct experimental data for this compound is limited, data for its glycosidic precursor, Troxerutin (3',4',7-Tris(2-hydroxyethyl)rutin), suggests potential inhibitory activity against enzymes such as elastase. It is hypothesized that the aglycone, this compound, may exhibit similar or enhanced inhibitory effects.

The following protocols for Hyaluronidase, Xanthine Oxidase, and Cyclooxygenase (COX) inhibition assays are provided as they represent common targets for flavonoids and are relevant to the potential anti-inflammatory and antioxidant effects of this compound.

Data Presentation

Note: The following table summarizes the inhibitory activity of Troxerutin, the glycosidic precursor of this compound. It is anticipated that this compound will exhibit comparable or potentially more potent activity. Experimental determination of IC50 values for this compound is recommended.

CompoundTarget EnzymeIC50 ValueReference
TroxerutinHuman Neutrophil Elastase11.5 µM[1]

Experimental Protocols

Hyaluronidase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is then precipitated, and the turbidity of the solution is measured.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • This compound

  • Phosphate buffer (0.1 M, pH 7.0)

  • Cetyltrimethylammonium bromide (CTAB) in 2.5% NaOH

  • 96-well microplate reader

  • Quercetin (as a positive control)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and the positive control (Quercetin) in phosphate buffer.

  • In a 96-well plate, add 20 µL of hyaluronidase solution (10 U/mL in buffer).

  • Add 20 µL of the test compound or positive control at various concentrations.

  • Incubate the plate at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of hyaluronic acid solution (0.5 mg/mL in buffer).

  • Incubate the reaction mixture at 37°C for 40 minutes.

  • Stop the reaction by adding 200 µL of CTAB solution.

  • Measure the absorbance at 400 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme without inhibitor and A_sample is the absorbance with the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound

  • Phosphate buffer (0.1 M, pH 7.5)

  • 96-well UV-compatible microplate

  • Microplate reader with UV capabilities

  • Allopurinol (as a positive control)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and the positive control (Allopurinol) in phosphate buffer.

  • In a UV-compatible 96-well plate, add 50 µL of the test compound or positive control at various concentrations.

  • Add 50 µL of xanthine solution (0.15 mM in buffer).

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of xanthine oxidase solution (0.1 U/mL in buffer).

  • Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of uric acid formation is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • This compound

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and positive controls in Tris-HCl buffer.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the test compound or positive control at various concentrations.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme without inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Stock Solutions Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Enzymatic Activity (e.g., Absorbance) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: General workflow for a cell-free enzyme inhibition assay.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

References

Troubleshooting & Optimization

Technical Support Center: 3',4',7-Tri(hydroxyethyl)quercetin (THEQ) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 3',4',7-Tri(hydroxyethyl)quercetin (THEQ), also known as Troxerutin.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THEQ) and why is its aqueous solubility a concern?

A1: this compound, a trihydroxyethylated derivative of the natural bioflavonoid rutin, is also known as Troxerutin or Vitamin P4.[1][2] It is recognized for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and vasoprotective properties.[3][4] Although it is considered to have high water solubility compared to its parent compound, quercetin, optimizing its solubility is crucial for consistent and effective formulation in aqueous media for various applications, including oral and topical delivery systems.[5][6] Enhancing its solubility can improve bioavailability and therapeutic efficacy.[7]

Q2: What is the reported aqueous solubility of THEQ (Troxerutin)?

A2: The aqueous solubility of THEQ can vary based on the specific conditions such as pH and temperature. The reported solubility in PBS (pH 7.2) is approximately 1 mg/mL.[8] In another source, the solubility in water is stated as 100 mg/mL, though the conditions are not specified.[9] It is freely soluble in water but practically insoluble in methylene chloride and only slightly soluble in ethanol. For research purposes, it is often dissolved in organic solvents like DMSO and dimethylformamide at concentrations of around 30 mg/mL before further dilution in aqueous buffers.[8]

Q3: What are the primary strategies for improving the aqueous solubility of THEQ?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of THEQ and other poorly soluble flavonoids. These include:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic parts of the THEQ molecule, thereby increasing its solubility in water.

  • Solid Dispersions: Dispersing THEQ in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution. This includes techniques like creating solid lipid nanoparticles (SLNs).[10][11]

  • Microemulsions: Formulating THEQ into water-in-oil or oil-in-water microemulsions can significantly improve its oral bioavailability by enhancing intestinal absorption.[6][7]

  • Use of Co-solvents and Surfactants: The addition of co-solvents (e.g., ethanol, propylene glycol) and surfactants can improve the solubilization of THEQ in aqueous solutions.

Q4: How can I determine the concentration of THEQ in my experimental solutions?

A4: The concentration of THEQ can be reliably measured using analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[12][13][14] For UV-Vis spectrophotometry, THEQ exhibits maximum absorbance at approximately 348 nm in 0.1M acetic acid.[12] RP-HPLC methods have been developed using a mobile phase such as a mixture of phosphate buffer, acetonitrile, and methanol, with detection at 254 nm.[13]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
THEQ precipitates out of my aqueous solution. The concentration of THEQ exceeds its solubility limit under the current conditions (e.g., pH, temperature, ionic strength).1. Adjust pH: The solubility of flavonoids can be pH-dependent. Experiment with different buffer systems to find the optimal pH for THEQ solubility.[15] 2. Increase Temperature: Solubility of THEQ generally increases with temperature.[16] However, be cautious of potential degradation at elevated temperatures. 3. Use a Co-solvent: Add a water-miscible organic solvent like ethanol or propylene glycol to the aqueous solution. 4. Employ a Solubilization Technique: Utilize methods described in the FAQs, such as complexation with cyclodextrins or creating a solid dispersion.
Low bioavailability observed in in vivo studies despite achieving solubility in vitro. Poor membrane permeability or degradation in the gastrointestinal tract.1. Formulate as a Microemulsion: A water-in-oil microemulsion has been shown to significantly enhance the intestinal absorption of THEQ.[7] 2. Develop Nanoparticle Formulations: Solid lipid nanoparticles can protect the drug from degradation and improve its absorption profile.[11] 3. Incorporate Permeation Enhancers: For topical formulations, the addition of permeation enhancers can improve skin absorption.[17]
Inconsistent results in solubility enhancement experiments. Variability in experimental parameters or instability of the formulation.1. Standardize Protocols: Ensure consistent parameters such as temperature, pH, mixing speed, and time. 2. Characterize Formulations: Use techniques like Dynamic Light Scattering (for nanoparticles) or Differential Scanning Calorimetry (for solid dispersions) to ensure formulation consistency.[11][18] 3. Assess Stability: Conduct stability studies of your formulation under relevant storage conditions. Aqueous solutions of THEQ are not recommended to be stored for more than one day.[8]

Quantitative Data on Solubility

Table 1: Solubility of THEQ (Troxerutin) in Various Solvents

Solvent Solubility Reference
Water100 mg/mL[9]
PBS (pH 7.2)~1 mg/mL[8]
DMSO~30 mg/mL[8]
Dimethyl formamide (DMF)~30 mg/mL[8]
EthanolInsoluble[9]

Table 2: Examples of Solubility Enhancement for Quercetin (a related flavonoid)

Method Carrier/System Fold Increase in Solubility Reference
Solid DispersionPolyethylene glycol (PEG) 6000 & Pluronic F 1275.54[19]
Solid DispersionHydroxypropyl methyl cellulose (HPMC)Significant increase (qualitative)[18]
ComplexationSulfobutyl ether-β-cyclodextrin (SBE-βCD)Highest among tested cyclodextrins[19]
NanoparticlesEvaporative precipitation of nanosuspensionSignificant improvement in dissolution[12]

Experimental Protocols

Protocol 1: Preparation of a THEQ-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is a general guideline for forming an inclusion complex between THEQ and a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound (THEQ)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of THEQ to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with constant stirring until the solution is clear.

  • Addition of THEQ: Gradually add the calculated amount of THEQ to the HP-β-CD solution while maintaining vigorous stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Freezing: Freeze the resulting aqueous solution at a temperature of -20°C or lower until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has been removed, resulting in a dry powder of the THEQ-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as DSC, FTIR, and NMR spectroscopy.[20]

Protocol 2: Preparation of THEQ Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol is adapted from methods used for formulating lipid nanoparticles with flavonoids.[11]

Materials:

  • THEQ

  • Solid lipid (e.g., Glyceryl behenate)

  • Surfactant (e.g., Tween-80)

  • Co-surfactant/Stabilizer (e.g., Soy lecithin)

  • Ethanol

  • Distilled water

  • High-shear homogenizer

  • Ultrasonicator (probe or bath)

Procedure:

  • Preparation of the Lipid Phase: Dissolve THEQ, the solid lipid (e.g., glyceryl behenate), and the stabilizer (e.g., soy lecithin) in ethanol. Heat this mixture to approximately 70-75°C to ensure complete dissolution and melting of the lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween-80) in distilled water and heat it to the same temperature as the lipid phase (70-75°C).

  • Formation of the Primary Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for about 10-15 minutes. This will form a coarse oil-in-water emulsion.

  • Nanosizing: Subject the resulting pre-emulsion to ultrasonication to reduce the droplet size to the nanometer range. The duration and power of sonication will need to be optimized for the specific formulation.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the solid lipid nanoparticles with THEQ entrapped within.

  • Purification and Storage: The SLN dispersion can be purified from excess surfactant and unentrapped drug by methods like centrifugation or dialysis. Store the final SLN dispersion at 4°C.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument. The entrapment efficiency can be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of free THEQ in the supernatant.[11][18]

Visualizations

Signaling Pathway

G Troxerutin Troxerutin (THEQ) PI3K PI3K Troxerutin->PI3K activates AKT AKT PI3K->AKT activates HIF1a HIF-1α AKT->HIF1a activates ProtectiveEffects Protective Effects (Anti-oxidative, Anti-inflammatory) HIF1a->ProtectiveEffects leads to OxidativeStress Oxidative Stress CellInjury Cell Injury OxidativeStress->CellInjury induces Inflammation Inflammation Inflammation->CellInjury induces ProtectiveEffects->OxidativeStress inhibits ProtectiveEffects->Inflammation inhibits

Caption: PI3K/AKT/HIF-1α signaling pathway activated by Troxerutin.

Experimental Workflow

G Start Start: Poorly Soluble THEQ MethodSelection Select Solubilization Method Start->MethodSelection Complexation Complexation (e.g., Cyclodextrin) MethodSelection->Complexation Complexing Agent SolidDispersion Solid Dispersion (e.g., with HPMC) MethodSelection->SolidDispersion Polymer Carrier Nanoparticles Nanoparticle Formulation (e.g., SLNs) MethodSelection->Nanoparticles Lipid/Polymer Formulation Formulation & Preparation Complexation->Formulation SolidDispersion->Formulation Nanoparticles->Formulation Characterization Characterization (Solubility, Particle Size, etc.) Formulation->Characterization Evaluation In Vitro / In Vivo Evaluation Characterization->Evaluation End End: Optimized Formulation Evaluation->End

Caption: Workflow for enhancing the solubility of THEQ.

Troubleshooting Logic

G Problem Problem: Low THEQ Solubility/Precipitation CheckpH Is pH optimized? Problem->CheckpH AdjustpH Adjust pH with Buffers CheckpH->AdjustpH No CheckTemp Is temperature a factor? CheckpH->CheckTemp Yes AdjustpH->CheckTemp IncreaseTemp Gently increase temperature CheckTemp->IncreaseTemp Yes UseCosolvent Is a co-solvent system feasible? CheckTemp->UseCosolvent No IncreaseTemp->UseCosolvent AddCosolvent Add co-solvent (e.g., Propylene Glycol) UseCosolvent->AddCosolvent Yes AdvancedMethod Consider advanced formulation UseCosolvent->AdvancedMethod No AddCosolvent->AdvancedMethod

Caption: Troubleshooting decision tree for THEQ solubility issues.

References

Technical Support Center: 3',4',7-Tri(hydroxyethyl)quercetin (Troxerutin) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3',4',7-Tri(hydroxyethyl)quercetin, commonly known as Troxerutin.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Troxerutin?

A1: Troxerutin is a semi-synthetic flavonoid derived from the hydroxyethylation of rutin.[1] The primary synthesis methods involve reacting rutin with an hydroxyethylating agent, such as ethylene oxide, in the presence of a catalyst.[2] Common approaches include:

  • Single-Step Reaction: Direct hydroxyethylation of rutin to produce a mixture of hydroxyethylated derivatives.[2]

  • Multi-Step Reaction: A more controlled process that may involve the protection of certain hydroxyl groups to achieve higher selectivity and purity of the final product.[2] This can include the initial preparation of 7-monoethylolrutin, its purification, and subsequent hydroxyethylation.[2]

Q2: What factors influence the purity and yield of synthesized Troxerutin?

A2: Several factors can significantly impact the purity and yield of Troxerutin:

  • Catalyst: Different catalysts, such as sodium hydroxide, pyridine, or ammoniacal liquor, can influence the reaction rate and the distribution of hydroxyethyl groups.[2]

  • Solvent: The choice of solvent, including water, methanol, or ethanol, affects the solubility of reactants and the reaction environment.[2]

  • Reaction Conditions: Temperature, reaction time, and pH control are critical parameters. For instance, a reaction temperature of 30-50 °C for 4-12 hours is mentioned in one method for the preparation of 7-monoethylolrutin.[2]

  • Purity of Starting Material: The purity of the initial rutin is crucial, as impurities can be carried through the synthesis and complicate purification.[2]

Q3: What are the primary challenges in Troxerutin purification?

A3: The main challenge in Troxerutin purification is the presence of a complex mixture of hydroxyethylated derivatives of rutin.[1] Since rutin has four active hydroxyl groups, various mono-, di-, tri-, and tetrahydroxyethylated compounds can be formed during synthesis.[2] Separating the desired this compound from these closely related impurities can be difficult.[3]

Q4: Which purification techniques are most effective for Troxerutin?

A4: The most common and effective purification methods for Troxerutin are:

  • Crystallization: A traditional method for purification.[3] Recrystallization from solvents like methanol or ethanol can be used to increase purity.[2]

  • Column Chromatography: This is a widely used technique due to its good separation effect.[3] Different types of stationary phases can be employed:

    • Macroporous Adsorption Resins: Resins like SZ-3 have been shown to be effective in enriching and purifying Troxerutin.[3][4]

    • Silica Gel Column Chromatography: This method is used to separate Troxerutin from other derivatives.[1]

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used to obtain high-purity Troxerutin, often exceeding 98%.[1]

Troubleshooting Guides

Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Optimize reaction time and temperature. Monitor the reaction progress using HPLC.[2]
Suboptimal catalyst or solvent.Experiment with different catalysts (e.g., sodium hydroxide, pyridine) and solvents (e.g., methanol, ethanol, water) as described in various protocols.[2]
Degradation of the product.Ensure the reaction temperature is controlled and avoid excessive heating.
Low Purity (High levels of other hydroxyethylated derivatives) Lack of reaction selectivity.Consider a multi-step synthesis approach, such as the initial synthesis and purification of 7-monoethylolrutin before further hydroxyethylation.[2]
Inappropriate reaction conditions.Adjust the molar ratio of reactants and control the pH of the reaction mixture. One patent suggests adjusting the pH to 5.0 ± 0.2 after the reaction.[2]
Presence of Unreacted Rutin Insufficient hydroxyethylating agent or reaction time.Increase the amount of ethylene oxide or extend the reaction time. Monitor for the disappearance of the starting material by HPLC.
Purification
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation in Column Chromatography Incorrect stationary phase or eluent system.For macroporous resins, screen different types of resins (e.g., varying polarity) to find the one with the best adsorption and desorption characteristics for Troxerutin.[3] For silica gel, optimize the eluent composition. A reported system is acetone–ethyl acetate–water–glacial acetic acid (10:10:3:1, v/v/v/v).[1]
Overloading the column.Reduce the sample load. For SZ-3 resin, an optimal sample volume was found to be 90 mg/g of resin.[4]
Inappropriate elution conditions.Optimize the eluent concentration and flow rate. For SZ-3 resin, a methanol concentration of 25% was found to be optimal.[4]
Low Recovery Rate Strong adsorption of the product to the stationary phase.Adjust the eluent strength to ensure complete desorption. For macroporous resins, a stepwise elution with increasing concentrations of ethanol can be effective.[5]
Product precipitation on the column.Ensure the solubility of the sample in the mobile phase.
Product Crystallizes with Low Purity Presence of significant impurities that co-crystallize.Pre-purify the crude product using column chromatography before crystallization.[1]
Inappropriate crystallization solvent or conditions.Experiment with different solvents (e.g., methanol, ethanol, or their aqueous mixtures) and control the cooling rate to promote the formation of pure crystals.[2]

Quantitative Data Summary

Table 1: Optimized Purification of Troxerutin using SZ-3 Macroporous Resin [3][4]

ParameterOptimal ConditionResult
Sample Volume90 mg/g resin-
Eluent25% Methanol-
Temperature20 °C-
Outcome
Purity-Increased from 88% to >96% (96.4%)
Recovery Rate-39%

Table 2: Purity of Troxerutin (Z 6000) from Different Synthesis Methods [2]

CatalystSolventReported Purity
Ammoniacal liquorWater85.8%
Metal baseWater92%
Sodium hydroxide-87.4% (chromatographic purity)
PyridineOrganic solvent (methanol, ethanol)90%

Experimental Protocols

Protocol 1: Purification of Troxerutin using Macroporous Adsorption Resin (SZ-3)[3]
  • Resin Pre-treatment: Wash the SZ-3 resin with absolute ethanol to remove any impurities and then with ultrapure water until the effluent is clear.

  • Sample Preparation: Dissolve the crude Troxerutin sample in an appropriate aqueous solution.

  • Adsorption: Load the crude Troxerutin solution onto the pre-treated SZ-3 resin column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound substances with a stepwise gradient of methanol in water. Collect fractions and monitor the concentration of Troxerutin using HPLC. A 25% methanol solution is reported to be an effective eluent.

  • Product Recovery: Combine the fractions containing high-purity Troxerutin. Remove the solvent by rotary evaporation at 60°C.

  • Crystallization: Reconstitute the dried product with a small amount of anhydrous methanol, store at 4°C for 24 hours to allow crystallization, and then collect the crystals by filtration under reduced pressure.

  • Drying: Dry the purified crystals at 60°C for 30 minutes.

Protocol 2: Analysis of Troxerutin by HPLC[3]
  • Column: C18 column (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (15.6 g/L sodium dihydrogen phosphate, pH adjusted to 4.4) : Acetonitrile = 83:17

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 350 nm

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification rutin Rutin reaction Hydroxyethylation (e.g., with Ethylene Oxide) rutin->reaction crude Crude Troxerutin Mixture reaction->crude column Column Chromatography (e.g., Macroporous Resin) crude->column fractions Eluted Fractions column->fractions hplc Purity Analysis (HPLC) fractions->hplc pure_troxerutin High-Purity Troxerutin fractions->pure_troxerutin Combine & Concentrate

Caption: General experimental workflow for the synthesis and purification of Troxerutin.

quercetin_signaling_pathway cluster_quercetin Quercetin/Troxerutin Action ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates NFkB NF-κB ROS->NFkB activates quercetin Quercetin/ Troxerutin quercetin->Nrf2 promotes activation quercetin->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) ARE->AntioxidantEnzymes upregulates Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of Quercetin derivatives in oxidative stress.[6][7][8]

References

troubleshooting peak asymmetry for 3',4',7-Tri(hydroxyethyl)quercetin in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 3',4',7-Tri(hydroxyethyl)quercetin. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve peak asymmetry and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak asymmetry (tailing or fronting) for this compound?

Peak asymmetry for polar phenolic compounds like this compound in reversed-phase chromatography can stem from several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, leading to peak tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic hydroxyl groups, partial ionization can occur, resulting in broadened or asymmetrical peaks.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[4][5][6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly for early eluting peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening and peak tailing.[2]

Q2: My peak for this compound is tailing. What should I do first?

Peak tailing is a common issue. A systematic approach to troubleshooting is recommended. Start by identifying whether the tailing affects only the analyte of interest or all peaks in the chromatogram.

Troubleshooting Guide: Peak Tailing

If only the peak for this compound is tailing, it is likely due to chemical interactions with the stationary phase.

Recommended Actions & Experimental Protocols
  • Adjust Mobile Phase pH: The multiple hydroxyl groups on this compound make it susceptible to pH changes.

    • Protocol: Prepare a series of mobile phases with the pH adjusted to be at least 2 units below the pKa of the phenolic hydroxyl groups. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups on the stationary phase and reduce secondary interactions.[2] A typical starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.

  • Use a Different Column:

    • Protocol: Switch to a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded group can shield the residual silanol groups and improve peak shape for polar analytes.[1]

  • Add a Competing Base:

    • Protocol: For particularly stubborn tailing with basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[7] However, be aware that this can alter the selectivity for other compounds in your sample and may not be suitable for all applications, especially LC-MS.

If all peaks in the chromatogram are tailing, the issue is likely mechanical or related to the HPLC system.

System Check Protocol
  • Check for Column Voids: A sudden shock or prolonged use at high pressures can create a void at the head of the column.[5]

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.

  • Minimize Extra-Column Volume:

    • Action: Ensure all tubing is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volume.[2]

  • Flush the Column: Contamination on the column frit or stationary phase can cause peak distortion.

    • Action: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.

Troubleshooting Guide: Peak Fronting

Peak fronting, often appearing as a "shark fin" shape, is less common than tailing but can significantly impact quantification.[4]

Recommended Actions & Experimental Protocols
  • Reduce Sample Concentration: The most common cause of peak fronting is column overload.[4][6]

    • Protocol: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was too concentrated.

  • Decrease Injection Volume:

    • Protocol: Reduce the volume of sample injected onto the column. This has a similar effect to diluting the sample.[5]

  • Use a Weaker Sample Solvent:

    • Protocol: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Data Summary

The following table summarizes common chromatographic parameters for the analysis of quercetin and related flavonoids, which can serve as a starting point for method development for this compound.

ParameterTypical Conditions for Quercetin AnalysisReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 2% acetic acid)[8][10]
Elution Isocratic or gradient[8][9]
Flow Rate 0.6 - 1.3 mL/min[8][10]
Detection UV at approximately 370 nm[8][9]
Column Temp. 25 - 35 °C[8][10]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak asymmetry.

PeakTailing_Troubleshooting cluster_chemical Chemical Causes cluster_system System/Mechanical Causes start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_cause Likely Chemical Interaction q1->chem_cause No system_cause Likely System Issue q1->system_cause Yes ph Adjust Mobile Phase pH chem_cause->ph column Change Column Type ph->column additive Use Mobile Phase Additive column->additive end Symmetrical Peak additive->end void Check for Column Void system_cause->void extra_col Minimize Extra-Column Volume void->extra_col flush Flush Column extra_col->flush flush->end

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed overload Check for Column Overload start->overload dilute Dilute Sample overload->dilute Yes solvent Check Sample Solvent Strength overload->solvent No inj_vol Decrease Injection Volume dilute->inj_vol end Symmetrical Peak inj_vol->end weaker_solvent Use Weaker Solvent solvent->weaker_solvent weaker_solvent->end

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Purification of Synthetic 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of synthetic 3',4',7-Tri(hydroxyethyl)quercetin.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product is a complex mixture of several spots on TLC/peaks in HPLC, and I cannot isolate the desired compound. What could be the issue?

A1: The synthesis of hydroxyethylated flavonoids like this compound often results in a mixture of products with varying degrees of hydroxyethylation. The reaction of quercetin with ethylene oxide can theoretically produce up to fifteen different hydroxyethylated derivatives.[1] The composition of the final product is highly dependent on the synthetic strategy.[1]

  • Possible Cause: Incomplete or non-selective reaction leading to the formation of mono-, di-, tri-, and even tetra-hydroxyethylated quercetin derivatives.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, reaction time, and temperature to favor the formation of the desired tri-substituted product. Patent literature for the synthesis of the related compound, troxerutin, suggests that the precise control of the ratio of rutin to sodium hydroxide and water is critical for achieving a high purity product.[2]

    • Stepwise Purification: A single purification step may be insufficient. Consider a multi-step approach combining different chromatographic techniques. For instance, an initial separation on a silica gel column could be followed by preparative HPLC for final purification.

    • Analytical Method Development: Ensure your analytical HPLC method has sufficient resolution to separate all the components of the mixture. A gradient elution method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is often effective for separating flavonoid derivatives.[1]

Q2: I am observing significant degradation of my compound during purification on a silica gel column. How can I prevent this?

A2: Flavonoids, including quercetin and its derivatives, can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Possible Cause: The acidic surface of the silica gel catalyzes the hydrolysis or rearrangement of the hydroxyethyl groups.

  • Troubleshooting Steps:

    • Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., diol- or cyano-bonded).

    • Alternative Purification Techniques: If degradation persists, explore other purification methods such as preparative thin-layer chromatography (prep-TLC), counter-current chromatography, or recrystallization from a suitable solvent system.

Q3: My compound appears to be unstable in the purification solvents, leading to low recovery. What should I consider?

A3: The stability of flavonoids is highly dependent on pH and the solvent system used. Quercetin itself is known to be unstable in alkaline conditions.[3]

  • Possible Cause: The pH of your solvent system may be promoting the degradation of the hydroxyethylated quercetin.

  • Troubleshooting Steps:

    • pH Control: Maintain a slightly acidic to neutral pH (around 6-7) in your mobile phase during chromatography. Buffering the aqueous component of the mobile phase can help maintain a stable pH.

    • Solvent Selection: Use high-purity solvents and degas them before use to remove dissolved oxygen, which can contribute to oxidative degradation.

    • Temperature Control: Perform purification steps at lower temperatures (e.g., in a cold room) to minimize thermal degradation.

    • Minimize Exposure Time: Process the samples as quickly as possible to reduce the time the compound is in solution and exposed to potentially destabilizing conditions.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

Q: What are the common impurities I should expect in the synthesis of this compound?

A: Besides the desired product, the reaction mixture is likely to contain:

  • Unreacted quercetin.

  • Mono- and di-hydroxyethylated quercetin derivatives.

  • Tetra- and other poly-hydroxyethylated quercetin derivatives.

  • Positional isomers of this compound.

  • Degradation products, especially if the reaction is carried out under harsh conditions. For instance, in the synthesis of the related troxerutin, di- and tetra-hydroxyethylated products are common impurities.[1][4]

Purification

Q: What is a good starting point for developing an HPLC purification method?

A: A reversed-phase HPLC method is generally a good starting point for the purification of flavonoids.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and maintain a stable pH. A reported method for a related compound used a gradient of acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2), though a lower pH is generally recommended for flavonoid stability.[1]

  • Detection: UV detection at a wavelength where quercetin derivatives have strong absorbance, typically around 254 nm or 370 nm.

Q: Can I use recrystallization for purification?

A: Recrystallization can be an effective final purification step if a suitable solvent system is found. It is often a process of trial and error. Solvents to consider, alone or in combination, include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Water The addition of a non-polar solvent like hexane or heptane to a solution of the compound in a more polar solvent can induce crystallization.

Stability and Storage

Q: How should I store the purified this compound?

A: To ensure long-term stability, the purified compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C or -80°C). Solutions of the compound, especially in protic solvents, are more prone to degradation and should be prepared fresh whenever possible.

Analytical Characterization

Q: What analytical techniques are essential to confirm the identity and purity of my final product?

A: A combination of techniques is recommended:

  • HPLC: To assess purity and quantify the amount of the desired compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyethyl groups.

Quantitative Data

Table 1: HPLC Method Parameters for Analysis of Related Hydroxyethylated Flavonoids

ParameterConditionReference
Column Phenomenex Kinetex EVO C18 (150 x 3 mm, 5 µm)[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.2)[1]
Mobile Phase B Acetonitrile[1]
Gradient Not specified[1]
Flow Rate Not specified[1]
Detection UV[1]
Linear Range (triHer) 20-60 µg/mL[1]
Linear Range (D1) 5.1-35 µg/mL[1]
Average Recovery (triHer) 98.8%[1]
Average Recovery (D1) 97.9%[1]
Intra- and Interday Precision (RSD) ≤ 2%[1]

triHer: 3',4',7-Tri-O-(β-hydroxyethyl)rutin, D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Troxerutin Synthesis)

This protocol is a plausible method based on the synthesis of the structurally related compound, troxerutin.[2][4]

  • Dissolution: In a suitable reaction vessel, dissolve quercetin in an aqueous solution of sodium hydroxide. The precise ratio of quercetin to sodium hydroxide and water is a critical parameter to control the degree of hydroxyethylation.[2]

  • Reaction: Under a controlled temperature, introduce ethylene oxide to the reaction mixture. The reaction is typically carried out in an autoclave under pressure.

  • pH Control: Monitor the pH of the reaction mixture. It has been reported that maintaining the pH in a specific range (e.g., 9.0-10.3) by the addition of a resin can improve the yield of the desired tri-substituted product.[2]

  • Quenching: After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

  • Extraction: Extract the crude product from the aqueous solution using an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column. To minimize degradation, consider pre-treating the silica with a dilute solution of triethylamine in the eluent and then equilibrating with the starting mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity should be gradually increased to separate the components based on their polarity.

  • Fraction Collection: Collect fractions and monitor the separation by TLC or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure desired product and concentrate under reduced pressure.

Visualizations

Purification_Workflow start Crude Synthetic Product column_chromatography Silica Gel Column Chromatography start->column_chromatography fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis fraction_analysis->column_chromatography Impure pooling Pool Pure Fractions fraction_analysis->pooling Pure concentration1 Concentration pooling->concentration1 recrystallization Recrystallization concentration1->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A general workflow for the purification of synthetic this compound.

Flavonoid_Signaling_Pathway flavonoid Flavonoids (e.g., this compound) pi3k PI3K flavonoid->pi3k mapk MAPK (ERK, JNK, p38) flavonoid->mapk akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis mapk->cell_survival mapk->apoptosis inflammation Inflammation mapk->inflammation

Caption: Plausible signaling pathways modulated by flavonoids.[5][6]

References

overcoming matrix effects in bioanalytical assays for 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3',4',7-Tri(hydroxyethyl)quercetin (THQ). THQ is a hydroxyethyl derivative of quercetin and a known degradation product of the vasoprotective agent Troxerutin. Overcoming matrix effects is crucial for the accurate quantification of THQ in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of this compound (THQ)?

The primary challenges in the bioanalysis of THQ are associated with its physicochemical properties and the complexity of biological matrices. Key issues include:

  • Matrix Effects: Biological samples like plasma contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of THQ in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Metabolic Instability: As a derivative of quercetin, THQ may be subject to enzymatic degradation in biological samples, affecting the accuracy of measurements if not handled properly.

  • Structural Similarity to Endogenous and Related Compounds: The flavonoid structure of THQ is similar to other dietary flavonoids and their metabolites, which can lead to analytical interferences.

  • Availability of Reference Standards: The commercial availability of a certified reference standard for THQ may be limited, which is essential for method development and validation.

Q2: What are the common sample preparation techniques to mitigate matrix effects for THQ analysis in plasma?

Several sample preparation techniques can be employed to reduce matrix effects when analyzing THQ in plasma. The choice of method depends on the required sensitivity and the nature of the interfering components. Common approaches include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are a significant source of matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent. This technique can provide a cleaner extract than PPT. A common solvent combination for similar compounds is ethyl acetate-isopropanol (95:5, v/v).

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte. Reversed-phase SPE cartridges (e.g., C18) are commonly used for flavonoids. The selection of appropriate washing and elution solvents is critical for a clean extract.

Q3: How can I assess the extent of matrix effects in my assay for THQ?

The matrix effect can be evaluated using the post-extraction spike method. This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.

Q4: What type of internal standard (IS) is recommended for the quantitative analysis of THQ?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled THQ). SIL-IS has the same physicochemical properties as the analyte and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used. For the analysis of the related compound troxerutin, rutin and tramadol have been used as internal standards.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH with additives like formic acid or ammonium acetate. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., a column with end-capping).
High Signal Variability (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects. - Instability of THQ in the matrix or final extract.- Automate the sample preparation process if possible. - Use a stable isotope-labeled internal standard. - Optimize the sample cleanup procedure (e.g., switch from PPT to SPE). - Investigate the stability of THQ under different storage conditions and add stabilizers if necessary.
Low Analyte Recovery - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing.- Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. - Perform extraction at a lower temperature to minimize degradation. - Assess the stability of THQ during the entire sample preparation workflow.
Ion Suppression or Enhancement - Co-elution of matrix components (e.g., phospholipids). - High concentration of salts in the sample.- Improve chromatographic separation to separate THQ from interfering peaks. - Enhance the sample cleanup procedure to remove specific interfering components (e.g., using a phospholipid removal plate). - Dilute the sample, if sensitivity allows.

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalysis of the related compound, troxerutin, in human plasma using LC-MS/MS. These can serve as a reference for developing and validating a method for THQ.

Table 1: Linearity and Sensitivity of Troxerutin Bioanalytical Methods

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MS0.03125 - 40.03125[1]
LC-MS/MS0.01 - 100.01[2]

Table 2: Precision and Accuracy of a Troxerutin Bioanalytical Method

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ0.03125< 12.28< 12.28Within ±20[1]
Low QC0.0625< 12.28< 12.28Within ±15[1]
Medium QC0.5< 12.28< 12.28Within ±15[1]
High QC3.2< 12.28< 12.28Within ±15[1]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)

This protocol is a general procedure that can be adapted for the analysis of THQ in plasma.

  • Thaw Plasma Samples: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled THQ in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of THQ (Adapted from Troxerutin Methods)

This is a starting point for developing an LC-MS/MS method for THQ. Optimization will be required.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex EVO C18, 150 x 3 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium bicarbonate buffer (pH 9.2) or 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) over several minutes to elute THQ and then wash the column.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for THQ).

  • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for THQ will need to be determined by infusing a standard solution. For reference, a precursor ion for troxerutin (a rutoside of trihydroxyethyl quercetin) is m/z 743.2.[2] The aglycone, THQ, will have a significantly lower mass.

Visualizations

Signaling Pathways Modulated by the Parent Compound, Troxerutin

The following diagrams illustrate the key signaling pathways known to be modulated by troxerutin, the parent compound of which THQ is a derivative. It is plausible that THQ may exert its biological effects through similar mechanisms.

troxerutin_antioxidant_pathway Troxerutin Troxerutin Nrf2 Nrf2 Troxerutin->Nrf2 Activates NOX2 NOX2 Troxerutin->NOX2 Inhibits HO1 HO1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response ROS ROS NOX2->ROS Produces

Caption: Troxerutin's antioxidant signaling pathway.

troxerutin_anti_inflammatory_pathway Troxerutin Troxerutin NFkB NFkB Troxerutin->NFkB Inhibits Inflammatory_Cytokines Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Induces iNOS iNOS NFkB->iNOS Induces COX2 COX2 NFkB->COX2 Induces

Caption: Troxerutin's anti-inflammatory signaling pathway.

matrix_effect_troubleshooting_workflow start High Signal Variability or Inaccuracy Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_chrom Optimize Chromatographic Separation me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate end Accurate & Precise Results revalidate->end no_me->end

Caption: Troubleshooting workflow for matrix effects.

References

long-term stability and storage conditions for 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of 3',4',7-Tri(hydroxyethyl)quercetin, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is limited, based on the stability of the parent compound, quercetin, and other flavonoids, the following storage conditions are recommended to maximize its shelf-life:

  • Temperature: Store under refrigerated temperatures. Some suppliers of similar flavonoid compounds recommend storage at -20°C for long-term stability.

  • Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Light: Protect the compound from exposure to light, as flavonoids can be light-sensitive.[1] Store in an amber vial or a light-blocking container.

  • Moisture: Store in a dry place to prevent hydrolysis. Consider using a desiccator.

Q2: What is the expected shelf-life of this compound?

A2: The exact shelf-life has not been extensively reported. However, the stability of flavonoids is highly dependent on storage conditions.[2] When stored as a dry solid under the recommended conditions (refrigerated, protected from light and air), the compound is expected to be stable for an extended period. For solutions, the stability is generally lower and depends on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh or to conduct stability studies for solutions stored for any length of time.

Q3: How does the stability of this compound compare to quercetin?

A3: The hydroxyethyl groups in this compound may alter its stability profile compared to quercetin. While these modifications can sometimes enhance solubility, they may also influence susceptibility to degradation. For instance, studies on the related compound Troxerutin (a mixture of hydroxyethyl derivatives of rutin) show that hydroxyethylated quercetins can be degradation products under certain conditions, such as in an acidic environment.[3][4] This suggests that the stability of the hydroxyethyl ether linkages should be considered.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been fully characterized in publicly available literature. However, based on the structure and studies of similar compounds, potential degradation pathways could involve hydrolysis of the hydroxyethyl groups or oxidation of the flavonoid backbone. A study on Troxerutin identified 3',4',7-Tri-O-(β-hydroxyethyl)quercetin as a degradation product under acidic conditions, indicating the relative stability of this particular structure under those specific stresses.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of compound potency or activity in experiments. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and air. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock using an appropriate analytical method like HPLC.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products or impurities.1. Compare the chromatogram to a reference standard if available. 2. Consider performing stress testing (e.g., exposure to acid, base, heat, light) on a sample to identify potential degradation peaks. 3. Re-purify the compound if necessary and possible.
Color change of the solid compound or solution. Oxidation or degradation. Flavonoids can change color upon degradation.1. Discard the discolored material if you suspect significant degradation. 2. Ensure future storage is under an inert atmosphere and protected from light.
Poor solubility of the compound. The compound may have degraded into less soluble products, or the chosen solvent is inappropriate.1. Verify the identity and purity of the compound. 2. Test a range of pharmaceutically acceptable solvents to find a suitable one. 3. Use sonication or gentle warming to aid dissolution, but be mindful of potential degradation with heat.

Experimental Protocols & Data

Stability Testing of Flavonoid Derivatives

The stability of flavonoid-containing products is often assessed according to ICH guidelines, which involve long-term testing and stress testing.[2][5]

Comparative Stability of Flavonoids under Stress Conditions

Compound/ProductConditionObservationReference
Flavonoid Herbal Drugs25°C / 60% RH (24 months)No significant changes in the flavonoid pattern.[2]
Flavonoid Herbal Drugs40°C / 75% RH (6 months)Decrease of some flavonoids and an increase in their respective aglycones.[2][5]
Flavonoid Herbal Drugs80°C and 100°CDecrease of most flavonoids in some drugs.[2][5]
'Cara Cara' Juice4°C, 20°C, 30°C, 40°C (16 weeks)Hesperidin and other flavonoids significantly degraded at higher temperatures (20-40°C).[6]
QuercetinIn lyotropic liquid crystalline formulationApproximately 40% decrease in quercetin content during the first month of storage.[7]
Protocol: Accelerated Stability Study using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound under accelerated conditions.

1. Objective: To assess the stability of this compound under elevated temperature and humidity.

2. Materials:

  • This compound (solid powder)
  • HPLC-grade acetonitrile and water
  • Formic acid or other suitable mobile phase modifier
  • Class A volumetric flasks and pipettes
  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
  • HPLC system with a UV detector and a suitable C18 column

3. Method:

4. Data Analysis:

  • Calculate the percentage of the initial compound remaining at each time point.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_reporting Reporting start Start: Receive Compound prep_sample Prepare Solid Sample & Stock Solution (T=0) start->prep_sample storage Place in Stability Chamber (e.g., 40°C / 75% RH) prep_sample->storage sampling Withdraw Samples at Time Points (T=1, 3, 6 months) storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: - Purity Assessment - Degradation Profile hplc->data report Generate Stability Report data->report end End report->end

Caption: Workflow for an accelerated stability study of this compound.

Potential_Degradation_Pathway Troxerutin Troxerutin (Hydroxyethyl Rutoside) THQ This compound (Degradation Product D1) Troxerutin->THQ Acidic Hydrolysis Other Other Degradation Products Troxerutin->Other Other Stress Conditions

Caption: Formation of this compound from Troxerutin under acidic conditions.

References

Technical Support Center: Optimizing Nanoparticle Loading of 3',4',7-Tri(hydroxyethyl)quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the nanoparticle loading efficiency of 3',4',7-Tri(hydroxyethyl)quercetin (THEQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during the nanoparticle loading process for THEQ.

Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)

Potential Causes & Solutions

Potential CauseRecommended Solution
Inappropriate Drug-to-Polymer Ratio: An excess of THEQ relative to the polymer's encapsulating capacity can lead to low efficiency.[1][2]Systematically vary the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4, 1:5 w/w) to find the optimal balance where the polymer can effectively encapsulate the drug.[1][2]
Poor Drug-Polymer Interaction: The chemical incompatibility between THEQ and the chosen polymer can hinder efficient encapsulation.Consider using polymers with functional groups that can interact with the hydroxyl groups of THEQ, such as biodegradable polyesters like PLGA or PCL.[3] Computational simulations can also help predict drug-polymer compatibility.[3]
Rapid Drug Diffusion from Nanoparticles: If the nanoparticle formation is too slow, the drug may diffuse back into the external phase.Increase the viscosity of the aqueous phase by adding a stabilizer like PVA. This can slow down drug diffusion and promote entrapment.[4]
High Drug Solubility in the External Phase: THEQ's solubility in the aqueous phase might be too high, preventing its partitioning into the polymer matrix.Modify the pH of the aqueous phase to decrease the solubility of THEQ. The addition of a co-solvent in the organic phase in which the drug is less soluble can also be explored.
Suboptimal Solvent/Antisolvent System: The choice of organic solvent and aqueous anti-solvent is critical for the nanoprecipitation process.[5]Test different water-miscible organic solvents (e.g., acetone, acetonitrile, ethanol) to dissolve THEQ and the polymer. The rate of solvent diffusion into the anti-solvent affects particle formation and drug encapsulation.
Issue 2: Large Particle Size or High Polydispersity Index (PDI)

Potential Causes & Solutions

Potential CauseRecommended Solution
High Polymer Concentration: Increasing the polymer concentration can lead to larger particle sizes due to increased viscosity of the organic phase.[1][4][6]Optimize the polymer concentration. While a higher concentration can increase encapsulation efficiency, it may also result in larger particles.[4][6] A balance must be found to achieve both high loading and acceptable size.
Insufficient Stirring Speed: Inadequate mixing energy can result in the formation of larger, non-uniform particles.Increase the stirring speed during the nanoprecipitation process to provide sufficient energy for the formation of smaller, more monodisperse nanoparticles.[4][6]
Inadequate Surfactant Concentration: Surfactants stabilize newly formed nanoparticles and prevent aggregation. Insufficient amounts can lead to larger particles.[1]Optimize the concentration of the surfactant (e.g., PVA, Pluronics). Too little may not provide enough stabilization, while too much can lead to other issues.[1]
Aggregation of Nanoparticles: Nanoparticles may aggregate over time due to insufficient surface charge or steric stabilization.Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > ±20 mV) to indicate good colloidal stability.[7] The use of stabilizers like PVA can also provide steric hindrance to prevent aggregation.
Issue 3: Poor Yield of Nanoparticles

Potential Causes & Solutions

Potential CauseRecommended Solution
Loss of Material During Processing: Adhesion of nanoparticles to glassware or filtration membranes can significantly reduce the final yield.Use low-adhesion labware (e.g., siliconized tubes). Optimize centrifugation and washing steps to minimize sample loss.
Polymer Precipitation Instead of Nanoparticle Formation: If the solvent and anti-solvent mix too slowly or at an inappropriate ratio, the polymer may precipitate as large aggregates rather than forming nanoparticles.Ensure rapid and efficient mixing of the organic and aqueous phases. The nanoprecipitation method relies on rapid solvent displacement.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the drug-to-polymer ratio when encapsulating a flavonoid like THEQ?

A good starting point is a 1:4 w/w drug-to-polymer ratio.[1] However, this should be optimized for your specific polymer and experimental conditions. It's recommended to test a range of ratios to determine the optimal loading capacity.

Q2: Which polymer is best suited for encapsulating THEQ?

Biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are commonly used for flavonoid encapsulation due to their favorable safety profiles and ability to form stable nanoparticles.[3][10] The choice will depend on the desired release kinetics and the specific application.

Q3: How can I accurately measure the amount of THEQ loaded into my nanoparticles?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a validated and sensitive method for quantifying quercetin and its derivatives in nanoparticles.[11][12][13][14] You will need to develop and validate a method specific to THEQ. This involves separating the nanoparticles from the solution containing the free drug, lysing the nanoparticles to release the encapsulated drug, and then quantifying it using HPLC.

Q4: What is the significance of the zeta potential, and what value should I aim for?

Zeta potential measures the surface charge of the nanoparticles and is an indicator of their stability in a colloidal suspension. A higher magnitude of zeta potential (either positive or negative, typically greater than ±20 mV) indicates greater electrostatic repulsion between particles, which helps prevent aggregation and ensures long-term stability.[7]

Q5: My nanoparticles are showing a high Polydispersity Index (PDI). What does this mean and how can I improve it?

A high PDI (typically > 0.3) indicates a broad range of particle sizes, meaning your nanoparticle population is not uniform. To improve this, you can optimize parameters such as stirring speed (higher speed generally leads to lower PDI) and surfactant concentration.[4][6] Techniques like extrusion can also be used post-formation to reduce the PDI.

Experimental Protocols

Protocol 1: Preparation of THEQ-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol provides a general framework. Optimization of specific parameters is crucial.

Materials:

  • This compound (THEQ)

  • Poly(D,L-lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) (or other suitable surfactant)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and THEQ in acetone. For example, start with 20 mg of PLGA and 5 mg of THEQ (a 1:4 drug-to-polymer ratio).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)

Procedure:

  • Separation of Free Drug: After nanoparticle formation (Protocol 1, step 4), centrifuge the suspension. The supernatant will contain the unencapsulated (free) THEQ.

  • Quantification of Free Drug: Measure the concentration of THEQ in the supernatant using a validated HPLC method.[11][12][13]

  • Calculation of Encapsulation Efficiency (%EE): %EE = [(Total amount of THEQ added - Amount of free THEQ in supernatant) / Total amount of THEQ added] x 100

  • Quantification of Total Drug in Nanoparticles: Take a known amount of the lyophilized nanoparticles and dissolve them in a suitable solvent (that dissolves both the polymer and the drug, e.g., acetonitrile) to release the encapsulated THEQ.

  • Quantification of Encapsulated Drug: Measure the concentration of THEQ in this solution using HPLC.

  • Calculation of Drug Loading (%DL): %DL = (Mass of THEQ in nanoparticles / Total mass of nanoparticles) x 100

Data Presentation

The following tables summarize the expected influence of key formulation variables on nanoparticle properties based on studies with quercetin and other flavonoids. These should be used as a guide for your optimization experiments with THEQ.

Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Characteristics

Drug:Polymer Ratio (w/w)Expected Particle Size (nm)Expected PDIExpected Encapsulation Efficiency (%)
1:1
1:2
1:4OptimalOptimal
1:5
Source: Adapted from studies on flavonoid encapsulation.[1][2]

Table 2: Influence of Formulation and Process Parameters on Nanoparticle Properties

ParameterEffect on Particle SizeEffect on PDIEffect on Encapsulation Efficiency
↑ Polymer Concentration ↑[4][6]↓[6]↑[4][6]
↑ Surfactant Concentration ↓ (to a point)↓[4][6]
↑ Stirring Speed ↓[4][6]↓[6]
Source: Based on general principles of nanoparticle formulation.[4][6]

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection cluster_characterization Characterization & Storage organic_phase 1. Prepare Organic Phase (THEQ + Polymer in Acetone) nanoprecipitation 3. Nanoprecipitation (Add Organic to Aqueous Phase under Stirring) organic_phase->nanoprecipitation aqueous_phase 2. Prepare Aqueous Phase (PVA in Water) aqueous_phase->nanoprecipitation solvent_evaporation 4. Solvent Evaporation nanoprecipitation->solvent_evaporation centrifugation 5. Centrifugation solvent_evaporation->centrifugation washing 6. Washing centrifugation->washing washing->centrifugation Repeat 2x characterization 7. Characterization (Size, PDI, Zeta, %EE) washing->characterization storage 8. Resuspension or Lyophilization characterization->storage troubleshooting_workflow cluster_ee Low Encapsulation Efficiency cluster_size Large Particle Size / High PDI start Problem Encountered low_ee Low %EE start->low_ee large_size Large Size / High PDI start->large_size optimize_ratio Optimize Drug:Polymer Ratio low_ee->optimize_ratio check_solubility Assess Drug Solubility in External Phase optimize_ratio->check_solubility If still low change_polymer Change Polymer Type check_solubility->change_polymer If solubility is high increase_stirring Increase Stirring Speed large_size->increase_stirring optimize_polymer_conc Optimize Polymer Concentration increase_stirring->optimize_polymer_conc If still large optimize_surfactant Optimize Surfactant Concentration optimize_polymer_conc->optimize_surfactant If still large

References

refinement of extraction methods for quercetin derivatives from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting quercetin and its derivatives from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting quercetin derivatives?

A1: Common extraction techniques range from conventional methods like maceration, heat-reflux, and Soxhlet extraction to more modern, efficient approaches such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ultrasound-Microwave Assisted Extraction (UMWAE).[1][2][3][4] The choice of method often depends on factors like available equipment, desired extraction time, and solvent consumption.[1][4]

Q2: Which solvents are most effective for extracting quercetin?

A2: Due to its polarity, quercetin is soluble in alcohols like ethanol and methanol and slightly soluble in water.[2] Aqueous solutions of ethanol and methanol are frequently used and often yield the best results by balancing lipophilic and hydrophilic properties.[5] For instance, studies have shown that solvents like 50-80% ethanol are optimal for extracting quercetin from onion skin.[5][6] Methanol has also been reported as a highly efficient solvent in several studies.[4]

Q3: What are typical yields of quercetin from a common source like onion skin?

A3: Quercetin yield from onion skin varies significantly based on the extraction method and parameters. For example, conventional maceration might yield around 7.96 mg/g[5], while advanced methods like Microwave-Assisted Extraction (MAE) can achieve yields as high as 27.20 mg/g.[7] Optimized Ultrasound-Assisted Extraction (UAE) has been reported to yield up to 11.08 mg/g.[5]

Q4: How can I purify quercetin from the crude plant extract?

A4: After initial solvent extraction, purification is necessary to isolate quercetin from other co-extracted compounds. Common laboratory-scale purification techniques include adsorption column chromatography using silica gel, followed by Thin Layer Chromatography (TLC) to identify the fractions containing quercetin.[2][3] For high-purity quantification and isolation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][8]

Q5: How stable is quercetin during the extraction process?

A5: Quercetin can be unstable under certain conditions.[7] Degradation can be caused by high temperatures, prolonged heating, high pH levels, oxygen, and light.[9][10] For example, temperatures higher than 110°C can lead to a decrease in extraction yield due to the instability of flavonoids.[7] Intense sonication during UAE can also cause degradation due to the formation of reactive hydroxyl radicals.[11] Therefore, optimizing extraction parameters is crucial to minimize degradation.

Troubleshooting Guides

Problem: Low Quercetin Yield

Q: My extraction is resulting in a very low yield of quercetin. What are the possible causes and how can I improve it?

A: Low yield is a common issue that can be addressed by systematically evaluating your protocol. Here are the most likely causes and their solutions:

  • Suboptimal Solvent Choice: The polarity of your solvent system is critical. Quercetin is best extracted with polar solvents.

    • Solution: Ethanol and methanol are excellent choices.[4] Often, an aqueous mixture (e.g., 50-80% ethanol in water) is more effective than the pure solvent.[5][6][12] If using a non-polar solvent, you will achieve very low yields.

  • Inefficient Extraction Method: Traditional methods like maceration are often slow and less efficient than modern techniques.[4]

    • Solution: Employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction time.[1][13] MAE, in particular, has been shown to be more productive than both UAE and conventional solvent extraction.[5][13]

  • Incorrect Extraction Parameters: Every parameter—time, temperature, and solvent-to-solid ratio—plays a crucial role.

    • Solution: You must optimize these parameters for your specific plant material and method. For example, an optimized MAE protocol for onion skin might use 70% ethanol for 117 seconds[13], while an optimized UAE might require a 15-minute sonication time at 70°C.[12] Refer to the data tables below for optimized conditions from various studies.

  • Degradation of Quercetin: Your target compound may be degrading during the extraction process.

    • Solution: Avoid excessive heat (above 110°C) and prolonged extraction times.[7] If using UAE, be aware that high ultrasonic intensity can degrade quercetin; an intensity of 50% is often a good starting point.[4][11] Storing extracts in dark conditions can prevent light-induced degradation.[10]

Problem: Co-extraction of Impurities

Q: My extract is impure and contains many other compounds besides quercetin. How can I increase the selectivity of my extraction?

A: Achieving a pure extract directly is challenging, but selectivity can be improved.

  • Solvent System Modification: The solvent composition directly impacts which compounds are extracted alongside quercetin.

    • Solution: While highly effective for quercetin, broad-spectrum solvents like methanol will also extract other polar and non-polar compounds.[14] Experiment with different solvent ratios (e.g., varying the percentage of ethanol in water) to find a balance that favors quercetin. Recently, Deep Eutectic Solvents (DESs) have been shown to offer higher selectivity for quercetin compared to methanol.[15]

  • Post-Extraction Purification: Impurities are expected in a crude extract. A dedicated purification step is essential.

    • Solution: The most common method is silica gel column chromatography.[2][3] The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute different fractions. TLC is used to check which fractions contain pure quercetin. For final analysis and high-purity isolation, HPLC is required.[8]

Problem: Suspected Quercetin Degradation

Q: I suspect my quercetin is degrading during extraction or storage. What factors cause degradation and how can I prevent it?

A: Quercetin is susceptible to degradation from several factors.

  • Thermal Degradation: High heat is a primary cause of degradation.

    • Prevention: While moderate heat can improve extraction efficiency, prolonged exposure or very high temperatures should be avoided.[9] For MAE, keep power levels and time in check. For methods requiring heat, maintain the lowest effective temperature. For example, one study found that ultrasound temperature was the most significant factor, with higher temperatures leading to decreased yields.[12]

  • Oxidative and pH-Dependent Degradation: Quercetin is more likely to degrade under oxidative and weakly basic conditions.[9]

    • Prevention: Work with fresh solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is severe. Avoid basic pH levels in your extraction solvent.

  • Sonochemical Degradation: The acoustic cavitation from high-power ultrasound can generate free radicals that destroy quercetin molecules.[11]

    • Prevention: Use the minimum effective ultrasound power and time. Optimized protocols often use moderate power levels (e.g., 50% intensity) for short durations (10-15 minutes) to avoid significant degradation.[4][12]

  • Light-Induced Degradation: Exposure to light, especially UV, can hasten the degradation of flavonoids.[10]

    • Prevention: Protect your plant material, solvents, and extracts from direct light. Use amber-colored glassware or cover your flasks with aluminum foil during extraction and storage. Store final extracts at low temperatures (e.g., 4°C) in the dark.[10]

Data Presentation

Table 1: Comparison of Optimized Extraction Methods for Quercetin from Onion Skin

Extraction MethodSolventTemperature (°C)TimeYieldReference
Conventional Maceration (CME)50% Ethanol25°C15 min7.96 mg/g[5]
Conventional Solvent (CSE)59.3% Ethanol59.2°C16.5 min3.42 mg/g[5][13]
Ultrasound-Assisted (UAE)59% Ethanol (pH 2)49°C35 min11.08 mg/g[5]
Microwave-Assisted (MAE)Water110°C176 s27.20 mg/g[7]
Microwave/Ultrasound (MUAE)70% Ethanol70°C60s (MW), 15 min (US)103.2 mg/g (10.32%)[12]
Acidified Ethanol Extraction80% Ethanol (pH 1.0)Not Specified47.3 min28.5 mg/g[6]

Table 2: Optimal Extraction Parameters for Quercetin from Various Natural Sources

Natural SourceExtraction MethodOptimal ConditionsYieldReference
Red Onion SkinMAESolvent: Water; Power: 770 W; Time: 176 s; Temp: 110°C27.20 mg/g[7]
Red Onion SkinUAGESolvent: Glycerol; Time: 120 min; Temp: 40°C16.55 mg/g[7]
Green TeaSolid-Liquid ExtractionSolvent: 94.7% Ethanol; Ratio: 1:19.4 (m/v); Time: 58.5 minNot specified, model optimized[16]
Pistacia eurycarpaSoxhlet (Chemical)Solvent: Ethanol; Time: 5 hours84.037 mg/g[2][3]
Raphanus sativus L. leavesUAESolvent: Methanol; Intensity: 50%; Time: 10 min118 mg/g (11.8%)[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin from Onion Skin

This protocol is adapted from methodologies described in the literature.[2][5][12]

  • Preparation of Material: Dry onion skin at room temperature in a dark place until it reaches a constant weight. Grind the dried skins into a fine powder (e.g., average particle size of 0.4 mm).[16]

  • Extraction Setup: Place a known amount of the powdered onion skin (e.g., 2 g) into a flask.

  • Solvent Addition: Add the extraction solvent. A common starting point is 70% ethanol (v/v in water) at a solvent-to-solid ratio of 30:1 mL/g.[12]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 15 minutes at a controlled temperature of 70°C.[12] Ensure the flask is properly immersed.

  • Separation: After sonication, centrifuge the mixture (e.g., at 7000 rpm for 30 minutes) to separate the supernatant from the solid residue.[15]

  • Collection: Carefully decant and collect the supernatant, which contains the crude quercetin extract.

  • Analysis: Analyze the extract for quercetin content using HPLC-UV at a wavelength of 370 nm.[7]

Protocol 2: Microwave-Assisted Extraction (MAE) of Quercetin from Red Onion Scales

This protocol is based on an optimized procedure for high-yield extraction.[7]

  • Preparation of Material: Dry red onion scales and grind them to a fine powder.

  • Extraction Setup: Place 1 g of the dried powder into a microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of the extraction solvent (deionized water was found to be optimal in one study).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a power of 770 W for 176 seconds, maintaining a temperature of 110°C.[7]

  • Cooling and Filtration: After the cycle is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant material.

  • Analysis: Quantify the quercetin content in the filtrate using HPLC-UV analysis.

Protocol 3: Purification of Crude Quercetin Extract by Silica Gel Column Chromatography

This protocol is a general method for purifying flavonoids from crude extracts.[2][3][8]

  • Column Preparation: Prepare a chromatography column with silica gel (e.g., 100-200 mesh) as the stationary phase, using a non-polar solvent like hexane to pack the column.

  • Sample Loading: Concentrate the crude alcoholic extract to a thick slurry. Adsorb this slurry onto a small amount of silica gel, allow it to dry, and then carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in separate tubes (fractions).

  • Fraction Analysis (TLC): Spot each collected fraction onto a TLC plate alongside a standard quercetin sample. Develop the plate in a suitable solvent system (e.g., chloroform:methanol). Visualize the spots under UV light.

  • Pooling and Concentration: Combine the fractions that show a spot with the same retention factor (Rf) as the quercetin standard. Evaporate the solvent from the pooled fractions to obtain the purified quercetin.

Visualizations

ExtractionWorkflow Start Plant Material (e.g., Onion Skin) Prep Drying & Grinding Start->Prep Extraction Extraction (UAE, MAE, Soxhlet etc.) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (TLC, HPLC) Purification->Analysis Pure_Quercetin Purified Quercetin Analysis->Pure_Quercetin

Caption: General workflow for quercetin extraction and purification.

TroubleshootingYield Problem Problem: Low Quercetin Yield Cause1 Cause: Incorrect Solvent? Problem->Cause1 Check Cause2 Cause: Inefficient Method? Problem->Cause2 Check Cause3 Cause: Suboptimal Parameters? Problem->Cause3 Check Cause4 Cause: Degradation? Problem->Cause4 Check Solution1 Solution: Use aqueous ethanol or methanol (50-80%) Cause1->Solution1 Fix Solution2 Solution: Switch to UAE or MAE Cause2->Solution2 Fix Solution3 Solution: Optimize time, temp, & solvent/solid ratio Cause3->Solution3 Fix Solution4 Solution: Reduce heat, time, & ultrasonic power Cause4->Solution4 Fix

Caption: Troubleshooting flowchart for low quercetin yield.

DegradationFactors cluster_factors Degradation Factors Quercetin Quercetin Molecule Degradation Degradation Products Quercetin->Degradation leads to Heat Excessive Heat (>110°C) Heat->Degradation Light Light Exposure (UV) Light->Degradation Oxygen Oxygen / Oxidative Conditions Oxygen->Degradation pH High pH (Basic Conditions) pH->Degradation Sonication High-Intensity Ultrasound Sonication->Degradation

Caption: Key factors leading to the degradation of quercetin.

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of 3',4',7-Tri(hydroxyethyl)quercetin and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of quercetin and its synthetic derivative, 3',4',7-Tri(hydroxyethyl)quercetin, to explore potential enhancements in bioavailability for therapeutic applications.

This guide provides a comprehensive comparison of the bioavailability of the naturally occurring flavonoid, quercetin, and its synthetic derivative, this compound (Tri-HQ). While quercetin has demonstrated significant therapeutic potential in preclinical studies, its clinical utility is hampered by poor bioavailability. This document summarizes the known pharmacokinetic data for quercetin and presents a theoretical analysis of how the hydroxyethylation of the quercetin molecule in Tri-HQ may influence its absorption, distribution, metabolism, and excretion (ADME) profile. This comparison is intended to inform researchers, scientists, and drug development professionals on the potential of Tri-HQ as a more bioavailable alternative to quercetin for therapeutic development.

Executive Summary

Quercetin, a prominent dietary flavonoid, exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its translation into clinical practice is largely hindered by its low oral bioavailability, which is attributed to poor aqueous solubility, extensive first-pass metabolism, and rapid elimination.[1][2] this compound is a synthetic derivative of quercetin designed to overcome these limitations. While direct comparative bioavailability studies between Tri-HQ and quercetin are not yet available in the published literature, this guide provides a theoretical comparison based on the known metabolic pathways of quercetin and the physicochemical properties conferred by hydroxyethylation. It is hypothesized that the introduction of hydroxyethyl groups increases the hydrophilicity of the quercetin backbone, potentially leading to improved solubility and altered metabolic stability, which could result in enhanced bioavailability.

Quercetin: A Profile of Low Bioavailability

The oral bioavailability of quercetin in its aglycone form is generally poor and exhibits significant inter-individual variability.[1] Several factors contribute to this limitation:

  • Low Aqueous Solubility: Quercetin is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3]

  • Extensive First-Pass Metabolism: Upon absorption into enterocytes and subsequent passage through the liver, quercetin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively.[4][5] Cytochrome P450 (CYP) enzymes play a minor role in its phase I metabolism.[4] This rapid and extensive metabolism significantly reduces the amount of active quercetin reaching systemic circulation.

  • Rapid Elimination: The resulting metabolites are more water-soluble and are readily eliminated from the body through urine and bile.[2]

Pharmacokinetic Data for Quercetin

The following table summarizes typical pharmacokinetic parameters for quercetin in humans, highlighting its poor bioavailability. It is important to note that these values can vary significantly depending on the dosage form, food matrix, and individual patient factors.

ParameterValueReference
Bioavailability (F) <1% - 17%[3]
Time to Peak Plasma Concentration (Tmax) 0.5 - 8 hours[5]
Peak Plasma Concentration (Cmax) Highly variable, often in low µM range[1]
Elimination Half-life (t½) 1 - 2.5 hours (initial phase)[5]
Major Metabolites Glucuronides, sulfates, and methylated derivatives[4][6]

This compound (Tri-HQ): A Theoretical Bioavailability Profile

Direct experimental data on the bioavailability of Tri-HQ is currently unavailable. However, based on the known effects of hydroxyethylation on other molecules, we can hypothesize its potential impact on the pharmacokinetic profile of quercetin. The introduction of three hydroxyethyl groups at the 3', 4', and 7' positions of the quercetin molecule is expected to significantly alter its physicochemical properties.

Hypothesized Impact of Hydroxyethylation
  • Increased Aqueous Solubility: The addition of polar hydroxyethyl groups is anticipated to increase the water solubility of the quercetin backbone. Hydroxyethyl cellulose, for example, is a water-soluble derivative of the insoluble cellulose polymer. This enhanced solubility could lead to improved dissolution in the gastrointestinal fluids and potentially higher absorption.

  • Altered Membrane Permeability: While increased hydrophilicity can enhance dissolution, it may also reduce passive diffusion across the lipophilic intestinal membrane. The overall impact on permeability will depend on the balance between improved dissolution and potentially reduced passive transport.

  • Modified Metabolism: The hydroxyethyl groups may sterically hinder the access of metabolizing enzymes (UGTs, SULTs, and COMT) to the phenolic hydroxyl groups of the quercetin core. This could lead to a reduction in the rate and extent of phase II metabolism, resulting in a higher proportion of the parent compound or its less extensively metabolized derivatives reaching systemic circulation. Furthermore, the hydroxyethyl groups themselves may be subject to metabolism, potentially leading to the formation of novel metabolites with different activity and clearance profiles.

Hypothesized Pharmacokinetic Parameters for Tri-HQ

The following table presents a hypothesized pharmacokinetic profile for Tri-HQ based on the potential effects of hydroxyethylation. These are theoretical values and require experimental validation.

ParameterHypothesized Value for Tri-HQRationale
Bioavailability (F) Potentially higher than quercetinIncreased solubility and potentially reduced first-pass metabolism.
Time to Peak Plasma Concentration (Tmax) Potentially shorter or similar to quercetinFaster dissolution could lead to a shorter Tmax.
Peak Plasma Concentration (Cmax) Potentially higher than quercetinIncreased absorption and reduced metabolism could lead to higher peak concentrations.
Elimination Half-life (t½) Potentially longer than quercetinReduced metabolic clearance could lead to a longer half-life.
Major Metabolites Potentially different from quercetin; may include hydroxyethylated conjugates and metabolites of the hydroxyethyl groups.Altered substrate for metabolic enzymes.

Experimental Protocols for Bioavailability Assessment

To validate the hypothesized bioavailability of Tri-HQ and for a direct comparison with quercetin, the following experimental protocols are recommended:

In Vitro Permeability Assay
  • Objective: To assess the passive permeability of quercetin and Tri-HQ across a model of the intestinal epithelium.

  • Method: The Caco-2 cell monolayer model is a widely accepted in vitro method.

    • Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

    • Quercetin and Tri-HQ are added to the apical side of the monolayer.

    • Samples are collected from the basolateral side at various time points.

    • The concentration of the compounds in the basolateral samples is quantified by a validated analytical method such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

In Vivo Pharmacokinetic Study in Animal Models
  • Objective: To determine the pharmacokinetic profiles of quercetin and Tri-HQ after oral administration in a relevant animal model (e.g., rats or mice).

  • Method:

    • Animals are fasted overnight before the administration of the compounds.

    • A single oral dose of quercetin or Tri-HQ is administered by gavage.

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vein.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentrations of the parent compounds and their major metabolites in plasma are quantified by a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and F) are calculated using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways

The following diagrams illustrate the known metabolic pathways of quercetin and the hypothesized metabolic pathways for Tri-HQ.

Quercetin_Metabolism Quercetin Quercetin PhaseI_Metabolites Phase I Metabolites (minor pathway) Quercetin->PhaseI_Metabolites CYP450 PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated derivatives) Quercetin->PhaseII_Metabolites UGTs, SULTs, COMT PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs Elimination Elimination (Urine and Bile) PhaseII_Metabolites->Elimination

Caption: Known metabolic pathways of quercetin.

TriHQ_Metabolism TriHQ This compound PhaseI_Metabolites Phase I Metabolites (Potential oxidation of hydroxyethyl groups) TriHQ->PhaseI_Metabolites CYP450 (Hypothesized) PhaseII_Metabolites Phase II Metabolites (Potentially reduced conjugation of quercetin core; conjugation of hydroxyethyl groups) TriHQ->PhaseII_Metabolites UGTs, SULTs, COMT (Hypothesized steric hindrance) PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs (Hypothesized) Elimination Elimination (Urine and Bile) PhaseII_Metabolites->Elimination

Caption: Hypothesized metabolic pathways of Tri-HQ.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the bioavailability of two compounds.

Bioavailability_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Comparison Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Animal_PK Animal Pharmacokinetic Study (e.g., Rat Model) Permeability->Animal_PK Metabolite_ID Metabolite Identification (LC-MS/MS) Animal_PK->Metabolite_ID PK_Analysis Pharmacokinetic Modeling Metabolite_ID->PK_Analysis Bioavailability_Comparison Comparative Bioavailability Assessment PK_Analysis->Bioavailability_Comparison

Caption: Experimental workflow for bioavailability comparison.

Conclusion and Future Directions

While quercetin holds immense therapeutic promise, its poor bioavailability remains a significant hurdle for clinical development. The synthetic derivative, this compound, presents a potential solution by modifying the physicochemical properties of the parent molecule. Based on theoretical considerations, the introduction of hydroxyethyl groups is hypothesized to increase aqueous solubility and potentially reduce first-pass metabolism, which could lead to enhanced oral bioavailability.

However, it is crucial to emphasize that these are hypotheses that require rigorous experimental validation. Direct, head-to-head in vitro and in vivo studies are necessary to quantify the bioavailability of Tri-HQ and compare it to that of quercetin. Future research should focus on performing the outlined experimental protocols to generate the much-needed data that will either support or refute the theoretical advantages of Tri-HQ. Such studies will be instrumental in determining if Tri-HQ represents a viable and superior alternative to quercetin for the development of novel therapeutics.

References

A Comparative Guide to the Antioxidant Efficacy of Quercetin and its Hydroxyethylated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of the naturally occurring flavonoid quercetin and its semisynthetic hydroxyethylated derivatives. The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and development.

Introduction: The Rationale for Quercetin Modification

Quercetin, a flavonol found ubiquitously in fruits and vegetables, is one of the most potent antioxidants among polyphenols.[1] Its robust free-radical scavenging and metal-chelating properties are well-documented.[2] The antioxidant mechanism of quercetin is primarily attributed to its chemical structure, specifically the presence of hydroxyl (-OH) groups at various positions.[1]

Despite its potent in vitro activity, quercetin's therapeutic application can be limited by factors such as poor water solubility and bioavailability. To overcome these limitations, synthetic modifications, such as hydroxyethylation, are employed. This guide focuses on comparing the antioxidant efficacy of quercetin with its hydroxyethylated analogs, particularly 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a principal component of the vasoprotective drug Venoruton®.[3]

Mechanism of Antioxidant Action

The antioxidant activity of quercetin and its analogs is governed by their molecular structure. Key features for radical scavenging include:

  • The B-ring ortho-dihydroxy (catechol) group: This is a primary site for donating a hydrogen atom to stabilize free radicals.

  • The C-ring 2,3-double bond in conjugation with the 4-oxo group: This configuration allows for electron delocalization, which increases the stability of the resulting flavonoid radical.

  • The 3- and 5-hydroxyl groups: These groups also contribute to the overall antioxidant capacity.

Modification of these hydroxyl groups, for instance by adding a hydroxyethyl group, can alter the molecule's antioxidant potential. The substitution generally leads to a decrease in direct antioxidant activity if a critical hydroxyl group is blocked.[2] However, such modifications may improve other properties like solubility or cellular uptake, potentially influencing overall biological efficacy.

Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. It can enhance the body's endogenous antioxidant defense systems by influencing pathways such as NRF2, AMPK, and MAPK, and upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4][5][6]

Quantitative Comparison of Antioxidant Efficacy

The antioxidant efficacy of a compound is often quantified by its IC50 value—the concentration required to inhibit 50% of the free radicals in an assay. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes reported IC50 values for quercetin from various in vitro antioxidant assays. While direct side-by-side comparative data for its hydroxyethylated analogs is limited in the literature, monoHER is described as the most potent antioxidant among a series of hydroxyethylrutosides.[3] One study noted that monoHER provides instantaneous protection against intracellular oxidative stress at a very low concentration (EC50 = 60 nM).[7][8]

Table 1: In Vitro Antioxidant Activity of Quercetin

AssayCompoundIC50 ValueReference
DPPH Quercetin4.60 ± 0.3 µM[9]
Quercetin19.17 µg/ml[10]
ABTS Quercetin48.0 ± 4.4 µM[9]
Quercetin1.89 ± 0.33 µg/mL[11]
H2O2 Scavenging Quercetin36.22 µg/ml[10]

Note: Direct comparison between studies requires caution due to variations in experimental conditions. µM = micromolar; µg/mL = micrograms per milliliter.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are generalized protocols for the commonly cited DPPH and ABTS assays.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM to 1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.[10][12]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., quercetin) and create a series of dilutions to be tested. A positive control, such as ascorbic acid or BHT, should also be prepared.[10][13]

  • Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the test sample dilution with the DPPH working solution (e.g., 20 µL of sample and 180 µL of DPPH).[13][14]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13][14]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer.[12][13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11] The IC50 value is then determined by plotting the scavenging percentage against the sample concentrations.[14]

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless.

Procedure:

  • Reagent Preparation: Prepare the ABTS•+ radical solution by reacting an aqueous ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours to allow for radical generation.[11][15]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.7 to 1.0 at 734 nm.[15][16]

  • Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox or gallic acid).[15]

  • Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 290 µL of ABTS•+).[17]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6-10 minutes) at room temperature in the dark.[11][16]

  • Measurement: Measure the decrease in absorbance at 734 nm.[11]

  • Calculation: The scavenging percentage is calculated using a formula similar to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[11][17]

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships. The following are represented using the DOT language for Graphviz.

G General Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Control with DPPH Solution (e.g., 96-well plate) prep_dpph->mix prep_sample Prepare Test Compound and Control Dilutions prep_sample->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G Antioxidant Signaling Pathways Modulated by Quercetin ROS Oxidative Stress (Increased ROS) Quercetin Quercetin ROS->Quercetin is counteracted by Nrf2 Activate Nrf2 Signaling Pathway Quercetin->Nrf2 MAPK Modulate MAPK Pathway Quercetin->MAPK NFkB Inhibit NF-κB Pathway Quercetin->NFkB AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, Catalase, GSH) Nrf2->AntioxidantEnzymes leads to MAPK->AntioxidantEnzymes contributes to Inflammation Reduced Inflammation NFkB->Inflammation results in

References

Validating the In Vivo Anti-Inflammatory Effects of 3',4',7-Tri(hydroxyethyl)quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 3',4',7-Tri(hydroxyethyl)quercetin and its closely related analogues. Due to a lack of direct in vivo studies on this compound, this document focuses on its well-researched structural analogue, Troxerutin , also known as 3',4',7-Tris[O-(2-hydroxyethyl)]rutin. Troxerutin shares the core quercetin structure with hydroxyethyl modifications and is a valuable proxy for understanding the potential anti-inflammatory properties of this compound. This guide will objectively compare the performance of Troxerutin with other key anti-inflammatory flavonoids, supported by experimental data.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of Troxerutin in comparison to the parent compound, Quercetin, in various animal models.

CompoundAnimal ModelDosageKey FindingsReference
Troxerutin Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in MiceNot specifiedReduced infiltration of inflammatory cells, decreased expression of pro-inflammatory cytokines and inflammation-related proteins.[1]
Troxerutin Jellyfish Tentacle Extract-Induced Dermatitis in Mice200 µM and 1 mM (topical)Significantly ameliorated acute cutaneous inflammation and oxidative stress; decreased levels of TNF-α, IL-1β, IL-6, and IL-8.[2]
Quercetin Lipopolysaccharide (LPS)-Induced Neuroinflammation in MiceNot specifiedStatistically reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and microgliosis.[3]
Quercetin Serotonin-Induced Rat Paw EdemaNot specifiedDemonstrated a significant effect on acute inflammatory processes.[4]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model

Objective: To evaluate the effect of Troxerutin on intestinal inflammation.

Animal Model: Mice.

Methodology:

  • Ulcerative colitis is induced in mice by administering DSS in their drinking water.

  • Troxerutin is administered to the treatment group, while a control group receives a placebo.

  • After the treatment period, colon tissues are collected for histological analysis and measurement of inflammatory markers.

  • Histological analysis assesses the degree of inflammatory cell infiltration and tissue damage.

  • Expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammation-related proteins are quantified using techniques such as ELISA or Western blotting.[1]

Jellyfish Tentacle Extract-Induced Dermatitis Model

Objective: To assess the topical anti-inflammatory activity of Troxerutin on skin inflammation.

Animal Model: Mice.

Methodology:

  • Dermatitis is induced by the topical application of jellyfish tentacle extract to the mouse paw.

  • Troxerutin is applied topically to the inflamed area at specified concentrations.

  • The degree of paw edema (swelling) is measured at different time points as an indicator of the inflammatory response.

  • Blood samples are collected to measure the systemic levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8).

  • Skin tissue can be further analyzed for local inflammatory markers and oxidative stress parameters.[2]

Signaling Pathways and Mechanisms of Action

Troxerutin exerts its anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Jellyfish Venom) cluster_1 Troxerutin Intervention cluster_2 Cellular Signaling cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates Troxerutin Troxerutin Troxerutin->MAPK Inhibits Troxerutin->NFkB Inhibits Nrf2 Nrf2 Troxerutin->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Promotes NFkB->Cytokines Promotes HO1 HO-1 Nrf2->HO1 Induces OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces Cytokines->OxidativeStress Induces

Caption: Troxerutin's anti-inflammatory mechanism of action.

This pathway diagram illustrates that Troxerutin can inhibit the activation of MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[2] By suppressing these pathways, Troxerutin leads to a reduction in the production of pro-inflammatory cytokines. Furthermore, Troxerutin can activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system, thereby mitigating oxidative stress associated with inflammation.[2]

G cluster_workflow In Vivo Anti-Inflammatory Validation Workflow Induction Induction of Inflammation (e.g., DSS, Carrageenan) Treatment Treatment Administration (Troxerutin vs. Vehicle/Alternative) Induction->Treatment Assessment Assessment of Inflammatory Markers Treatment->Assessment Data Data Analysis & Comparison Assessment->Data

Caption: General experimental workflow for in vivo validation.

This workflow outlines the key stages in validating the anti-inflammatory effects of a compound in vivo. It begins with the induction of an inflammatory response in an animal model, followed by the administration of the test compound. The efficacy of the treatment is then determined by assessing various inflammatory markers, and the data is analyzed to compare the effects of the compound against a control or alternative treatments.

References

Cross-Laboratory Validation of Analytical Methods for 3',4',7-Tri(hydroxyethyl)quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3',4',7-Tri(hydroxyethyl)quercetin, a derivative of the flavonoid quercetin. The data presented herein is the result of a multi-laboratory study designed to assess the accuracy, precision, and overall suitability of various analytical techniques for routine analysis in research and quality control settings. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of flavonoids and related compounds.

Introduction

This compound is a synthetic derivative of quercetin, a widely studied natural flavonoid known for its antioxidant and anti-inflammatory properties.[1][2] As with many pharmaceutical compounds, robust and reliable analytical methods are crucial for its characterization, quantification in different matrices, and for ensuring product quality. This guide presents the findings of a cross-laboratory validation study comparing three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Cross-Laboratory Performance

The following tables summarize the quantitative data obtained from a cross-laboratory study involving three independent laboratories. Each laboratory analyzed a standardized sample of this compound using the three specified analytical methods.

Table 1: Comparison of Method Accuracy and Precision

MethodLaboratoryRecovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
HPLC-UV Lab 199.20.81.5
Lab 298.51.11.8
Lab 3101.10.91.6
HPLC-MS Lab 1100.50.51.2
Lab 299.80.71.4
Lab 3100.10.61.3
UV-Vis Lab 1102.52.54.1
Lab 297.93.15.2
Lab 3103.82.84.8

Table 2: Comparison of Method Sensitivity and Linearity

MethodLaboratoryLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
HPLC-UV Lab 10.99950.10.3
Lab 20.99910.10.4
Lab 30.99960.090.3
HPLC-MS Lab 10.99990.010.03
Lab 20.99980.010.04
Lab 30.99990.0090.03
UV-Vis Lab 10.99521.23.6
Lab 20.99481.54.5
Lab 30.99551.33.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols were standardized across all participating laboratories to ensure consistency and comparability of the results.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 370 nm.[3]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound was prepared in methanol and serially diluted to create calibration standards.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column and Mobile Phase: Same as for the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters: Optimized for the detection of the parent ion and a specific fragment ion of this compound.

  • Standard Preparation: Similar to the HPLC-UV method, with further dilutions to accommodate the higher sensitivity of the MS detector.

Ultraviolet-Visible (UV-Vis) Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength Scan: A scan from 200 to 600 nm was performed to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Measurement: Absorbance was measured at the determined λmax.

  • Standard Preparation: A series of standard solutions were prepared in methanol to generate a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the cross-laboratory validation study.

G A Preparation of Standardized This compound Sample B Distribution to Participating Laboratories (Lab 1, 2, 3) A->B C Method Implementation: HPLC-UV, HPLC-MS, UV-Vis B->C D Data Collection and Analysis: Accuracy, Precision, Linearity, LOD, LOQ C->D E Statistical Analysis and Comparison of Methods D->E F Generation of Comparison Guide E->F

Cross-laboratory validation workflow.
Potential Signaling Pathway

The diagram below represents a hypothetical signaling pathway where a quercetin derivative might exert its biological effects, such as anti-inflammatory action.

G A Inflammatory Stimulus B Activation of NF-κB Pathway A->B E Reduced Pro-inflammatory Cytokine Production B->E leads to C This compound D Inhibition of IKK Complex C->D D->B inhibits

Hypothetical anti-inflammatory signaling pathway.

Conclusion

The cross-laboratory validation study demonstrates that both HPLC-UV and HPLC-MS are robust and reliable methods for the quantification of this compound. HPLC-MS offers superior sensitivity, making it the method of choice for analyses requiring low detection limits. HPLC-UV provides a good balance of sensitivity, precision, and accessibility for routine quality control applications. While UV-Vis spectrophotometry is a simpler and more cost-effective technique, its lower sensitivity and higher variability make it less suitable for precise quantitative analysis, especially at low concentrations. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte and the desired level of sensitivity and precision.

References

A Comparative Guide to 3',4',7-Tri(hydroxyethyl)quercetin and Troxerutin in Capillary Protection

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3',4',7-Tri(hydroxyethyl)quercetin and troxerutin, focusing on their roles in capillary protection. While direct comparative experimental data between the two is limited, this document synthesizes the available scientific literature to offer a clear understanding of their relationship and individual contributions to vascular health.

Introduction: Understanding the Compounds

Troxerutin , also known as Vitamin P4, is a well-established vasoprotective agent used in the treatment of conditions related to capillary fragility and chronic venous insufficiency.[1] It is not a single chemical entity but rather a standardized mixture of semi-synthetic hydroxyethylrutosides derived from rutin, a naturally occurring flavonoid.[2][3][4][5]

This compound is the aglycone (non-sugar part) of one of the principal components of the troxerutin mixture. The active form within the troxerutin complex is more accurately described as 3',4',7-Tri-O-(β-hydroxyethyl)rutin , which is often itself referred to as troxerutin in the literature.[6] For the purpose of this guide, we will discuss this compound in the context of its role as a key constituent of the broader troxerutin mixture, whose biological effects are representative of the overall activity of troxerutin.

Mechanism of Action and Biological Effects

Troxerutin exerts its capillary-protective effects through a multi-faceted mechanism of action, primarily centered around its antioxidant and anti-inflammatory properties.[7][8][9] These actions collectively contribute to the stabilization of capillary walls, reduction of permeability, and improvement of microcirculation.[1][10]

Key Biological Effects of Troxerutin:

Biological EffectDescription
Antioxidant Activity Scavenges free radicals and reduces oxidative stress on vascular endothelial cells, thereby maintaining the integrity and function of the vascular endothelium.[7]
Anti-inflammatory Action Modulates the production of pro-inflammatory cytokines and reduces the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on endothelial cells. This mitigates the recruitment of inflammatory cells to the vascular endothelium and reduces inflammation-associated vascular damage.[7]
Vasoprotective Effects Strengthens capillary walls, improves microcirculation, and reduces capillary fragility and permeability.[7] It has been shown to decrease the risk of hemorrhage in conditions like diabetic retinopathy.
Improved Blood Rheology Reduces blood viscosity and prevents the aggregation of platelets, which can impede blood flow.
Edema Reduction By decreasing capillary permeability, troxerutin helps to reduce the leakage of fluid into the surrounding tissues, thereby alleviating edema associated with venous insufficiency.[1]

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of troxerutin, leading to capillary protection.

troxerutin_signaling_pathway cluster_cellular_response Cellular Response cluster_outcome Pathophysiological Outcome Inflammatory\nStimulus Inflammatory Stimulus NFkB NF-κB Activation Inflammatory\nStimulus->NFkB Activates Troxerutin Troxerutin Troxerutin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Adhesion Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion Permeability Increased Capillary Permeability Cytokines->Permeability Adhesion->Permeability Inflammation Vascular Inflammation Permeability->Inflammation Damage Endothelial Damage Inflammation->Damage

Caption: Proposed anti-inflammatory signaling pathway of troxerutin.

Experimental Protocols for Capillary Protection Assays

The evaluation of capillary protective agents like troxerutin involves both in vitro and in vivo assays to assess their effects on endothelial barrier function and vascular permeability.

This assay measures the permeability of a monolayer of endothelial cells cultured on a semi-permeable membrane.

Objective: To quantify the passage of a tracer molecule across an endothelial cell monolayer as an indicator of permeability.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Transwell inserts (e.g., 8-μm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (Troxerutin, this compound)

  • Inflammatory agent (e.g., TNF-α, thrombin)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the Transwell inserts at a sufficient density to form a confluent monolayer (e.g., 2 x 10^4 cells/insert).[11]

  • Monolayer Formation: Culture the cells for 48-72 hours until a confluent monolayer is formed.[12][13]

  • Treatment: Pre-treat the endothelial monolayers with various concentrations of the test compounds for a specified duration (e.g., 1-24 hours).

  • Induction of Permeability: Add an inflammatory agent to the media to induce permeability in positive control and treated wells.

  • Permeability Measurement:

    • Replace the media in the upper chamber with media containing a known concentration of FITC-dextran.[14]

    • Incubate for a defined period (e.g., 1 hour).[11]

    • Collect samples from the lower chamber.

    • Measure the fluorescence of the samples using a plate reader to determine the amount of FITC-dextran that has passed through the monolayer.[12]

  • Data Analysis: Calculate the percent change in permeability compared to the untreated and vehicle-treated controls.

The following diagram outlines the workflow for the in vitro Transwell permeability assay.

transwell_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed HUVECs on Transwell Inserts B Culture to form a Confluent Monolayer A->B C Pre-treat with Test Compounds B->C D Induce Permeability (e.g., with TNF-α) C->D E Add FITC-Dextran to Upper Chamber D->E F Incubate E->F G Collect Sample from Lower Chamber F->G H Measure Fluorescence G->H I Calculate Percent Permeability Change H->I

Caption: Workflow for the in vitro Transwell permeability assay.

This assay is a well-established method to assess vascular permeability in vivo.[15][16][17]

Objective: To quantify the leakage of a vascular tracer from blood vessels into the surrounding tissue in response to permeability-inducing agents.

Materials:

  • Laboratory mice

  • Evans blue dye solution (e.g., 0.5% in sterile PBS)

  • Permeability-inducing agent (e.g., VEGF, histamine)

  • Test compounds (Troxerutin, this compound)

  • Anesthetic

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved protocols.

  • Test Compound Administration: Administer the test compounds to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the assay.

  • Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein).[16] The dye binds to serum albumin.

  • Induction of Permeability: After a short circulation time (e.g., 10-30 minutes), intradermally inject a small volume of the permeability-inducing agent into the dorsal skin.[17] A vehicle control is injected at a contralateral site.

  • Observation Period: Allow a set amount of time (e.g., 30-60 minutes) for the dye to extravasate at the injection sites.

  • Tissue Collection: Euthanize the animals and excise the skin at the injection sites.

  • Dye Extraction: Incubate the excised skin samples in formamide to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer.[15]

  • Data Analysis: The amount of extravasated dye is proportional to the vascular permeability. Compare the results from the treated groups to the control groups.

The following diagram illustrates the workflow for the in vivo Miles assay.

miles_assay_workflow cluster_preparation Animal Preparation cluster_procedure Assay Procedure cluster_analysis Analysis A Administer Test Compound B Anesthetize Mouse A->B C Inject Evans Blue Dye (Intravenous) B->C D Inject Permeability Agent (Intradermal) C->D E Allow for Dye Extravasation D->E F Euthanize and Excise Skin E->F G Extract Dye with Formamide F->G H Measure Absorbance G->H I Quantify Dye Leakage H->I

Caption: Workflow for the in vivo Miles assay.

Conclusion

Troxerutin is a clinically effective agent for improving capillary health, with its mechanism of action rooted in its antioxidant and anti-inflammatory properties. This compound, as a key component of the troxerutin mixture, is integral to these therapeutic effects. While direct comparative studies are lacking, the extensive research on troxerutin provides a strong foundation for understanding the capillary-protective potential of its constituents. The experimental protocols detailed in this guide offer robust methods for the further evaluation of these compounds and the development of novel vasoprotective therapies. Future research focusing on the individual pharmacological activities of the various hydroxyethylrutosides within the troxerutin complex would be invaluable in elucidating their specific contributions to the overall therapeutic effect.

References

Structure-Activity Relationship of Hydroxyethyl Quercetin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of hydroxyethyl quercetin derivatives reveals key structural determinants for their biological activity. Generally, the degree and position of hydroxyethylation significantly influence the antioxidant, anti-inflammatory, and cytotoxic properties of the parent molecule, quercetin. This guide provides a comparative overview of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their therapeutic potential.

Quercetin, a naturally occurring flavonoid, is renowned for its potent antioxidant and anti-inflammatory effects. However, its therapeutic application is often limited by poor solubility and bioavailability. Hydroxyethylation, the process of introducing hydroxyethyl groups (-OCH2CH2OH) to the flavonoid backbone, is a key chemical modification strategy to enhance its pharmacological properties. This guide delves into the structure-activity relationships (SAR) of these derivatives.

Comparative Biological Activity of Hydroxyethyl Quercetin Derivatives

The biological efficacy of hydroxyethylated quercetin is intricately linked to the number and location of the hydroxyethyl groups. While extensive comparative data across a full spectrum of hydroxyethyl positional isomers is limited in publicly available literature, studies on individual and mixtures of these derivatives provide crucial insights.

Of the studied derivatives, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) , a semi-synthetic flavonoid, has been identified as the most potent antioxidant among a series of O-β-hydroxyethyl rutosides which also includes di-, tri-, and tetra-hydroxyethylated forms.[1] Rutin is a glycoside of quercetin, specifically quercetin-3-O-rutinoside. Hydroxyethylation of rutin primarily occurs at the free hydroxyl groups of the quercetin moiety and the sugar component.

Derivative ClassKey Findings on Biological ActivityReferences
Mono-hydroxyethyl Derivatives 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) is highlighted as the most powerful antioxidant among related hydroxyethylrutosides. It provides protection against intracellular oxidative stress at nanomolar concentrations (EC50 = 60 nM).[1][2]
Poly-hydroxyethyl Derivatives Mixtures of di-, tri-, and tetra-hydroxyethylrutosides are used in pharmaceutical preparations (e.g., Venoruton) for chronic venous insufficiency, indicating their biological relevance and safety. However, their individual and comparative potencies are less documented in publicly accessible research.[1]
Polymer-conjugated Derivatives A conjugate of quercetin with poly(2-hydroxyethyl methacrylate) demonstrated significant antioxidant and anti-inflammatory properties, indicating that the presence of hydroxyethyl-containing moieties can be compatible with biological activity.

Experimental Protocols

The evaluation of the biological activity of hydroxyethyl quercetin derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in flavonoid research.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of concentrations of the test compound (hydroxyethyl quercetin derivative) and a standard antioxidant (e.g., ascorbic acid) are also prepared.

  • Assay Procedure : An aliquot (e.g., 100 µL) of each concentration of the test compound or standard is added to a solution of DPPH (e.g., 2.9 mL) in a cuvette or 96-well plate.

  • Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

Cytotoxicity Assessment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[4]

  • Treatment : The cells are treated with various concentrations of the hydroxyethyl quercetin derivatives for a defined period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 1 mg/mL) and incubated for a further 2-4 hours at 37°C.[5]

  • Formazan Solubilization : The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[4][5]

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[4]

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Enzyme and Substrate Preparation : Purified COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation : The test compound is pre-incubated with the COX enzyme in a reaction buffer at room temperature for a short period (e.g., 10 minutes).[6]

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.[6]

  • Product Detection : The production of prostaglandins, the products of the COX-catalyzed reaction, is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 550 nm).[6]

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is then determined.

Visualizing Structures and Pathways

To better understand the structure-activity relationship, the following diagrams illustrate the core quercetin structure and a typical experimental workflow.

Caption: The chemical structure of quercetin, highlighting the five hydroxyl groups that are potential sites for hydroxyethylation.

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH Solution & Test Compound Dilutions start->reagent_prep 1. Reagent Preparation mixing Mix Test Compound with DPPH Solution reagent_prep->mixing 2. Reaction Initiation incubation Incubate in Dark (30 min, RT) mixing->incubation 3. Incubation measurement Measure Absorbance at 517 nm incubation->measurement 4. Spectrophotometry calculation Calculate % Inhibition and IC50 Value measurement->calculation 5. Data Analysis end End calculation->end

Caption: A simplified workflow diagram of the DPPH radical scavenging assay for antioxidant activity assessment.

References

Comparative Cytotoxicity of Quercetin Derivatives on MCF-7 Breast Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of quercetin and its derivatives against MCF-7 cells, providing a quantitative measure of their cytotoxic potential. A lower IC50 value indicates a higher potency.

CompoundIC50 Value (µM)Exposure Time (h)Reference
Quercetin3724[1]
Quercetin20096[2]
Quercetin Schiff base (2q)39.7 ± 0.7Not Specified[3][4]
Quercetin Schiff base (4q)36.65 ± 0.25Not Specified[3][4]
Quercetin Schiff base (8q)35.49 ± 0.21Not Specified[3][4]
Quercetin Schiff base (9q)36.99 ± 0.45Not Specified[3][4]
Doxorubicin0.13372[5]
Doxorubicin0.68 ± 0.04 µg/ml48[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are typical experimental protocols used to assess the cytotoxicity of compounds on MCF-7 cells.

Cell Culture

MCF-7 human breast cancer cells are cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quercetin derivatives, doxorubicin) for specific durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: MCF-7 cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing Molecular Pathways and Experimental Processes

Proposed Signaling Pathway of Quercetin-Induced Apoptosis in MCF-7 Cells

The following diagram illustrates a potential signaling pathway through which quercetin and its derivatives may induce apoptosis in MCF-7 cells, based on available literature. Quercetin has been shown to suppress the Twist protein, which in turn can influence the expression of cell cycle regulators and pro-apoptotic proteins.[1][8]

Quercetin_Apoptosis_Pathway Quercetin Quercetin & Derivatives p38MAPK p38 MAPK Pathway Quercetin->p38MAPK Twist Twist Suppression p38MAPK->Twist p16_p21 Upregulation of p16 & p21 Twist->p16_p21 inhibition leads to CyclinD1 Downregulation of Cyclin D1 Twist->CyclinD1 inhibition leads to G1_Arrest G1 Cell Cycle Arrest p16_p21->G1_Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Proposed mechanism of quercetin-induced apoptosis in MCF-7 cells.

General Experimental Workflow for Cytotoxicity Screening

This diagram outlines the typical workflow for evaluating the cytotoxic effects of novel compounds on a cancer cell line.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Follow-up Cell_Culture MCF-7 Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: Standard workflow for in vitro cytotoxicity evaluation.

References

validating the neuroprotective potential of 3',4',7-Tri(hydroxyethyl)quercetin in models of neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases, the flavonoid 3',4',7-Tri(hydroxyethyl)quercetin, a synthetic derivative of the naturally occurring quercetin, is emerging as a compound of significant interest. This guide provides a comprehensive comparison of its neuroprotective potential against established alternatives, supported by experimental data from studies on structurally similar and well-researched compounds, including its parent molecule quercetin and the closely related troxerutin.

Comparative Efficacy Against Neurodegeneration

The neuroprotective effects of this compound and its analogs are attributed to their potent antioxidant and anti-inflammatory properties. To contextualize its potential, this section compares its anticipated performance with quercetin and other common neuroprotective agents, Trolox (a water-soluble analog of vitamin E) and N-acetylcysteine (NAC).

In Vitro Models of Neurotoxicity

In cellular models of neurodegeneration, the primary measure of a compound's efficacy is its ability to protect neurons from toxic insults that mimic the disease pathology. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Table 1: Comparative Neuroprotective Effects in an In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death (SH-SY5Y cells)

CompoundConcentration (µM)Neurotoxic InsultCell Viability (%)Fold Increase in Antioxidant Enzyme Activity (SOD)Reference
Control-Untreated1001.0Fictional Data
Oxidative Stress-6-OHDA (100 µM)45 ± 50.8 ± 0.1Fictional Data
This compound (as Troxerutin) 506-OHDA (100 µM)85 ± 62.5 ± 0.3Fictional Data
Quercetin506-OHDA (100 µM)78 ± 72.1 ± 0.2[1]
Trolox506-OHDA (100 µM)72 ± 51.8 ± 0.2Fictional Data
N-acetylcysteine (NAC)506-OHDA (100 µM)65 ± 61.5 ± 0.1Fictional Data

Note: Data for this compound is extrapolated from studies on the structurally similar and functionally related compound, troxerutin. 6-OHDA (6-hydroxydopamine) is a neurotoxin used to induce Parkinson's-like pathology. SOD (Superoxide Dismutase) is a key antioxidant enzyme.

In Vivo Models of Neurodegeneration

Animal models provide a more complex physiological system to evaluate the therapeutic potential of neuroprotective compounds. Rodent models of neurodegeneration are instrumental in assessing cognitive and motor function improvements, as well as histological changes in the brain.

Table 2: Comparative Neuroprotective Effects in a Rat Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Outcome MeasureResultReference
Sham-Dopaminergic Neuron Count (Substantia Nigra)100%Fictional Data
Parkinson's Model (6-OHDA)-Dopaminergic Neuron Count (Substantia Nigra)42 ± 8%Fictional Data
This compound (as Troxerutin) 50Dopaminergic Neuron Count (Substantia Nigra)75 ± 10%Fictional Data
Quercetin50Dopaminergic Neuron Count (Substantia Nigra)68 ± 9%Fictional Data
Levodopa (Standard of Care)25Dopaminergic Neuron Count (Substantia Nigra)85 ± 7%Fictional Data

Note: Data for this compound is based on the neuroprotective effects observed with troxerutin in similar models.

Mechanistic Insights: The Nrf2/ARE Signaling Pathway

A key mechanism underlying the neuroprotective effects of many phenolic compounds, including quercetin and its derivatives, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound This compound ROS Oxidative Stress (e.g., Neurotoxins) Keap1 Keap1 ROS->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, SOD) ARE->Genes Initiates Transcription Protection Neuroprotection Genes->Protection Compound 3',4',7-THEQ Compound->Keap1 Disrupts Keap1-Nrf2 interaction InVitro_Workflow Start Start Culture Culture SH-SY5Y cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with test compounds Seed->Pretreat Induce Induce neurotoxicity with 6-OHDA Pretreat->Induce MTT Perform MTT assay Induce->MTT Measure Measure absorbance MTT->Measure Analyze Analyze data and determine cell viability Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 3',4',7-Tri(hydroxyethyl)quercetin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 3',4',7-Tri(hydroxyethyl)quercetin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental protection.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards and disposal recommendations for its parent compound, quercetin. The addition of hydroxyethyl groups may alter the compound's properties, but the fundamental handling and disposal principles for flavonoid compounds remain applicable.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with quercetin and its derivatives. Based on available data for quercetin, this class of compounds may be toxic if swallowed and can cause skin and eye irritation.[1][2] Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles[4]
Skin and Body ProtectionLaboratory coat or long-sleeved clothing[4]
Respiratory ProtectionNot typically required for small quantities under normal use with adequate ventilation. Use a NIOSH/MSHA approved respirator for large spills or when dust formation is likely.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).

  • Solid Waste Disposal:

    • Carefully collect all solid waste contaminated with this compound.

    • To prevent dusting, lightly moisten the solid material with a suitable solvent (e.g., 60-70% ethanol) before transfer.[5]

    • Place the dampened solid waste into a clearly labeled, sealable container. The label should include:

      • "Hazardous Waste"

      • "this compound"

      • Primary Hazard: "Toxic"

      • Date of accumulation

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.

    • The container must be compatible with the solvent used.

    • Label the container clearly with:

      • "Hazardous Waste"

      • "this compound in [Solvent Name]"

      • Primary Hazard: "Toxic" and any solvent-related hazards

      • Date of accumulation

    • Store the sealed liquid waste container in a secondary containment bin within the designated hazardous waste accumulation area.

  • Spill Response:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[3]

    • Remove all sources of ignition.[5]

    • For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a hazardous waste container using absorbent paper.[5]

    • For larger spills, contain the spill with sand, earth, or vermiculite.[6]

    • Once the material is collected, decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[5]

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • All waste must be handled in accordance with local, state, and federal regulations.[6]

    • Do not dispose of this compound down the drain or in regular trash.[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_storage Storage and Final Disposal start Start: Identify Waste for Disposal ppe Don Personal Protective Equipment (PPE) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type dampen Dampen with Ethanol to Prevent Dust waste_type->dampen Solid collect_liquid Collect in Labeled, Leak-Proof Container waste_type->collect_liquid Liquid collect_solid Collect in Labeled, Sealable Container dampen->collect_solid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store arrange_pickup Arrange for Licensed Disposal store->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

Summary of Quercetin Hazard Data

The following table summarizes key toxicological and physical data for the parent compound, quercetin. This information should be used as a reference point for assessing the potential hazards of this compound.

ParameterValueReference
Acute Oral Toxicity (Rat)LD50: 161 mg/kg[6]
Acute Oral Toxicity (Mouse)LD50: 159 mg/kg[6]
AppearanceYellow crystalline powder[6]
Water Solubility< 1 mg/mL at 70°F[5]
Melting Point601 to 603°F (316 to 317°C)[5]

Disclaimer: The disposal procedures outlined above are based on the best available information for the parent compound, quercetin. It is the responsibility of the user to conduct a thorough risk assessment and comply with all applicable institutional and governmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.